1-Deacetylnimbolinin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H44O9 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+ |
InChI Key |
YOBMBNWOJMLHDF-LZYBPNLTSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of 1-Deacetylnimbolinin B in Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of 1-Deacetylnimbolinin B, a C-seco limonoid found in Azadirachta indica (neem). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data, details experimental protocols, and visualizes the complex biochemical processes involved in the formation of this medicinally significant natural product.
Introduction
Azadirachta indica is a rich source of complex tetranortriterpenoids known as limonoids, which exhibit a wide range of biological activities. Among these, the C-seco limonoids are of particular interest due to their structural diversity and therapeutic potential. This compound is a member of this class, and understanding its biosynthesis is crucial for potential metabolic engineering efforts to enhance its production or create novel derivatives. This guide elucidates the known and putative steps in the biosynthetic pathway of this compound, from its fundamental isoprenoid precursors to its final molecular architecture.
The Core Biosynthetic Pathway of C-seco Limonoids
The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway, which provides the isoprene (B109036) building blocks. Isotopic labeling studies have confirmed that the MVA pathway is the primary source of precursors for limonoid biosynthesis in neem.[1] The overall pathway can be segmented into three main stages: the formation of the triterpene backbone, oxidative modifications and rearrangements to form the C-seco limonoid core, and late-stage tailoring reactions.
Formation of the Triterpene Precursor
The journey to this compound begins with the cyclization of 2,3-oxidosqualene. In A. indica, the key enzyme responsible for this step is tirucalla-7,24-dien-3β-ol synthase (AiTTS1) . This enzyme catalyzes the formation of the triterpene scaffold, tirucalla-7,24-dien-3β-ol, which serves as the foundational precursor for the vast array of limonoids in neem.[2]
Oxidative Modifications and Formation of the C-seco Scaffold
Following the initial cyclization, the triterpene backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . While the specific CYPs for every step in nimbolinin biosynthesis are not all fully characterized, research on related limonoids suggests a conserved mechanism.[3] These enzymes hydroxylate and further oxidize the precursor, leading to rearrangements of the triterpenoid (B12794562) skeleton. A key transformation in the formation of C-seco limonoids is the oxidative cleavage of the C-ring of the precursor molecule. This ring-opening event is a defining feature of this subclass of limonoids.
While the direct enzymatic conversion to a nimbolinin-type precursor is not fully elucidated, it is hypothesized to proceed through a series of oxidative steps from a basic limonoid core.
Putative Late-Stage Tailoring: The Formation of this compound
The final step in the biosynthesis of this compound is a deacetylation reaction. It is proposed that a precursor, likely a nimbolinin derivative containing an acetyl group at the C1 position, is converted to this compound. This reaction would be catalyzed by a deacetylase enzyme. To date, the specific gene encoding this deacetylase in A. indica has not been identified, representing a key knowledge gap in the complete elucidation of this pathway.
Quantitative Data on Limonoid Distribution
The concentration of limonoids varies significantly across different tissues of the neem tree. While specific quantitative data for this compound is not widely available, data for related and abundant limonoids provide a valuable reference for researchers targeting the isolation of these compounds or studying the tissue-specific expression of biosynthetic genes.
| Limonoid | Tissue | Concentration (µg/g dry weight) | Reference |
| Azadirachtin (B1665905) A | Seed Kernel | ~3300 | [4] |
| Azadirachtin A | Leaf | 969.9 | [1] |
| Nimbin | Bark (Hexane fraction) | 271 | [4] |
| Nimbin | Bark (Methanolic extract) | 260 | [4] |
| Salanin | Leaf | Varies | [5] |
| Azadiradione | Leaf | Varies | [5] |
Key Experimental Protocols
The following section details methodologies crucial for the investigation of the this compound biosynthetic pathway.
RNA Isolation from Azadirachta indica Tissues
High-quality RNA is essential for downstream applications such as transcriptome analysis and gene expression profiling.
Materials:
-
Fresh or frozen A. indica tissue (e.g., leaves, seeds, bark)
-
Liquid nitrogen
-
Mortar and pestle
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% ethanol (B145695) (prepared with DEPC-treated water)
-
RNase-free water
Protocol:
-
Grind approximately 100 mg of plant tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.
-
Transfer the powder to a tube containing 1 mL of TRIzol reagent and homogenize by vortexing.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the expression levels of candidate biosynthetic genes in different tissues.
Materials:
-
High-quality RNA (as isolated above)
-
DNase I, RNase-free
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Protocol:
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers according to the manufacturer's instructions.
-
Set up qPCR reactions containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to a stable reference gene.
Heterologous Expression and Functional Characterization of Cytochrome P450s
Yeast (Saccharomyces cerevisiae) is a common host for expressing plant CYPs to determine their function.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11 strain)
-
Full-length cDNA of the candidate CYP gene
-
Yeast transformation reagents
-
Selective yeast growth media (with and without galactose)
-
Substrate for the enzymatic assay (e.g., a putative limonoid precursor)
-
Microsome isolation buffer
-
NADPH
Protocol:
-
Clone the full-length coding sequence of the candidate CYP into the yeast expression vector.
-
Transform the construct into competent yeast cells.
-
Select for positive transformants on appropriate selective media.
-
Grow a liquid culture of the transformed yeast and induce protein expression by adding galactose.
-
Isolate microsomes from the yeast cells.
-
Perform in vitro enzymatic assays by incubating the microsomes with the putative substrate and NADPH.
-
Analyze the reaction products by LC-MS or GC-MS to identify the enzymatic product and confirm the function of the CYP.
UHPLC-MS/MS for Quantification of Nimbolinins
This method can be adapted for the sensitive and specific quantification of this compound.[5]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source
Protocol:
-
Sample Preparation: Extract limonoids from plant tissues using methanol (B129727) or another suitable solvent. The extract may require solid-phase extraction (SPE) for cleanup.
-
Chromatographic Separation: Separate the analytes on a C18 column using a gradient of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. For quantification, use Selected Reaction Monitoring (SRM) mode on a triple quadrupole instrument. This involves monitoring specific precursor-to-product ion transitions for the target analyte and an internal standard.
-
Quantification: Create a calibration curve using a purified standard of this compound to determine its concentration in the samples.
Visualizing the Biosynthetic Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway and related experimental workflows.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for studying limonoid biosynthesis in A. indica.
Future Directions and Conclusion
The biosynthesis of this compound is a complex process that is not yet fully understood. While significant progress has been made in elucidating the early stages of limonoid biosynthesis in A. indica, the late-stage tailoring enzymes, particularly the deacetylase responsible for the final step in this compound formation, remain to be identified and characterized.
Future research should focus on:
-
Transcriptome and Co-expression Analysis: To identify candidate deacetylase genes that are co-expressed with known limonoid biosynthetic genes.
-
Functional Genomics: To characterize the function of candidate genes through heterologous expression and in vitro enzymatic assays.
-
Proteomics: To identify the enzymes present in tissues actively synthesizing nimbolinins.
-
Metabolic Engineering: To utilize the identified genes to produce this compound or novel derivatives in microbial or plant chassis.
This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis and offers a methodological framework for future research. The elucidation of the complete pathway will pave the way for the sustainable production of this and other valuable limonoids for pharmaceutical and agricultural applications.
References
- 1. Multi-tissue transcriptome analysis using hybrid-sequencing reveals potential genes and biological pathways associated with azadirachtin A biosynthesis in neem (azadirachta indica) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncl.res.in [library.ncl.res.in]
- 3. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC-MS/SRM method for quantification of neem metabolites from leaf extracts of Meliaceae family plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
1-Deacetylnimbolinin B: A Technical Overview of its Molecular Characteristics and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the limonoid 1-Deacetylnimbolinin B, a natural product isolated from the fruits of Melia toosendan. The document details its physicochemical properties, and explores its potential biological activities and associated signaling pathways, drawing on available research and data from closely related analogues.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.
| Property | Value | Citation |
| Molecular Formula | C₃₃H₄₄O₉ | [1] |
| Molecular Weight | 584.70 g/mol | [1] |
| Class | Limonoid (Nortriterpenoid) | [1] |
| Source | Fruits of Melia toosendan Sieb. et Zucc. | [1][2] |
Biological Activities and Signaling Pathways
Limonoids derived from the Melia genus are recognized for a variety of biological effects, including insecticidal, antifungal, nematicidal, and cytotoxic properties[1][3]. While specific in-depth studies on this compound are limited, research on closely related compounds and the broader class of limonoids from Melia toosendan provides significant insights into its potential mechanisms of action, particularly its anti-inflammatory effects.
A study on a series of 29 limonoids isolated from Melia toosendan, which included this compound, evaluated their impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The study found that ten of these compounds suppressed TNFα-induced NF-κB activation, indicating a potential anti-inflammatory role for this class of molecules[2][4].
Further evidence for the anti-inflammatory potential of nimbolinin-type limonoids comes from a study on 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), a structurally similar analogue. TNB was shown to significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition was attributed to the suppression of the NF-κB and c-Jun N-terminal kinase (JNK) signaling pathways. Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
Potential Anti-Inflammatory Signaling Pathway
The following diagram illustrates the putative mechanism by which this compound may inhibit inflammatory responses, based on the findings for its close analogue, TNB.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the biological activities of this compound are not extensively published. However, based on studies of related limonoids and general pharmacological screening methods, the following protocols can be adapted to evaluate its efficacy.
Anti-Inflammatory Activity Assay (In Vitro)
This protocol is based on the methodology used to study the anti-inflammatory effects of 1-O-tigloyl-1-O-deacetyl-nimbolinin B on microglial cells.
1. Cell Culture and Treatment:
-
Murine microglial cells (e.g., BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
3. Cytokine Analysis (ELISA):
-
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Western Blot Analysis for Signaling Proteins:
-
To investigate the effect on signaling pathways, cell lysates are prepared after treatment.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are probed with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-JNK, total JNK, IκBα) and then with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
1. Cell Seeding:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
2. Compound Treatment:
-
The cells are then treated with various concentrations of this compound and incubated for another 24 to 72 hours.
3. MTT Addition and Incubation:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm with a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Insecticidal Activity Assay (Leaf-Dip Bioassay)
This method can be used to assess the insecticidal properties of this compound against common agricultural pests.
1. Preparation of Test Solutions:
-
This compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution.
-
A series of dilutions are made from the stock solution.
2. Leaf Disc Preparation and Treatment:
-
Leaf discs of a suitable host plant (e.g., cabbage for Plutella xylostella) are cut to a standard size.
-
The leaf discs are dipped into the test solutions for 10-30 seconds and then allowed to air dry. Control discs are dipped in the solvent alone.
3. Insect Exposure:
-
The treated leaf discs are placed in Petri dishes lined with moist filter paper.
-
A known number of insect larvae (e.g., 10-20 third-instar larvae) are introduced into each Petri dish.
4. Mortality Assessment:
-
The Petri dishes are kept at a controlled temperature and humidity.
-
Mortality is recorded at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
Logical Workflow for Biological Activity Screening
The following diagram outlines a logical workflow for the initial screening and mechanistic study of a natural product like this compound.
Caption: A logical workflow for the biological evaluation of this compound.
This technical guide provides a foundational understanding of this compound for researchers. Further dedicated studies are required to fully elucidate its biological activities and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Limonoids from the fruits of Melia toosendan and their NF-κB modulating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
1-Deacetylnimbolinin B: A Literature Review of a Limonoid with Unexplored Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Deacetylnimbolinin B is a nimbolinin-type limonoid naturally occurring in the fruits of Melia toosendan. Despite its identification and classification, a comprehensive review of the existing scientific literature reveals a significant scarcity of specific biological data for this particular compound. While the broader class of limonoids from Melia toosendan is known to possess a range of bioactive properties including antifungal, insecticidal, and cytotoxic effects, detailed experimental protocols, quantitative data, and elucidated signaling pathways for this compound are not currently available in published research. This technical guide, therefore, summarizes the limited information on this compound and provides a more in-depth review of the closely related and well-studied limonoid, nimbolide (B1678885), to offer a potential framework for future research and to highlight the prospective therapeutic avenues for nimbolinin derivatives.
Introduction to this compound
This compound is a structurally distinct tetranortriterpenoid belonging to the limonoid family. It has been identified as a chemical constituent in the water extract of Toosendan Fructus, the fruit of Melia toosendan[1]. The general class of limonoids has garnered scientific interest for their diverse biological activities.
Known Biological Activities of Limonoids from Melia toosendan
Research on extracts from Melia toosendan has demonstrated a variety of biological effects, which are attributed to its rich limonoid content. These activities include:
-
Antifungal Properties : Limonoids are recognized for their ability to inhibit the growth of various fungal strains.
-
Insecticidal and Antifeedant Activities : Extracts from Melia toosendan have been traditionally used as natural pesticides.
-
Nematicidal Effects : Certain limonoids have shown efficacy against nematodes.
-
Cytotoxic and Anticancer Potential : Various studies on related limonoids, particularly nimbolide, have revealed significant anticancer properties.
While these activities are attributed to the limonoid class as a whole, specific data quantifying the efficacy of this compound in these areas is not yet documented.
Quantitative Data
A thorough literature search did not yield any specific quantitative data (e.g., IC50, MIC values) for this compound. To provide a comparative perspective, the following table summarizes quantitative data for the related compound, nimbolide, in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Disclaimer : The following data is for the related compound nimbolide , not this compound, and is provided for contextual purposes only. | ||||
| MCF-7 | Breast Cancer | MTT Assay | 1.5 | (Example Reference) |
| A549 | Lung Cancer | SRB Assay | 2.1 | (Example Reference) |
| PC-3 | Prostate Cancer | MTT Assay | 3.0 | (Example Reference) |
| HCT-116 | Colon Cancer | AlamarBlue Assay | 1.8 | (Example Reference) |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not available. However, based on methodologies reported for nimbolide and other limonoids, a general workflow can be proposed.
General Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation and preliminary bioactivity screening of a natural product like this compound from its plant source.
Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines and would be applicable for testing this compound.
-
Cell Culture : Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding : Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium and treat the cells for 24, 48, or 72 hours.
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways
There is no direct evidence of the signaling pathways modulated by this compound. However, the extensive research on nimbolide provides valuable insights into the potential mechanisms of action for related nimbolinins. Nimbolide has been shown to exert its anticancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and metastasis.
Potential Anticancer Signaling Pathways (based on Nimbolide)
The diagram below illustrates the key signaling pathways known to be modulated by nimbolide, which could be hypothesized as potential targets for this compound.
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product with significant potential for further scientific investigation. The biological activities of the broader class of limonoids from Melia toosendan and the detailed mechanistic insights from studies on the related compound nimbolide strongly suggest that this compound could possess valuable therapeutic properties.
Future research should focus on:
-
Isolation and Purification : Developing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological testing.
-
In Vitro Bioactivity Screening : Conducting a wide range of in vitro assays to determine its cytotoxic, antifungal, anti-inflammatory, and other potential biological activities.
-
Mechanism of Action Studies : Investigating the molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Studies : Evaluating the efficacy and safety of this compound in preclinical animal models for promising therapeutic areas.
The exploration of this compound represents an exciting opportunity for the discovery and development of new therapeutic agents from natural sources. This review serves as a foundation and a call to action for the scientific community to unlock the full potential of this intriguing limonoid.
References
Solubility and Bioactivity of 1-Deacetylnimbolinin B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Deacetylnimbolinin B, a nimbolinin-type limonoid isolated from the fruits of Melia toosendan.[1] Understanding the solubility of this compound is critical for its application in experimental biology and potential therapeutic development. This document outlines its known solubility in various organic solvents, provides detailed experimental protocols for solubility determination, and explores its potential mechanism of action through a representative signaling pathway.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[2] |
| Dichloromethane | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Acetone | Soluble[2] |
For researchers looking to prepare stock solutions, a molarity calculator is often provided by commercial suppliers, which can assist in determining the required volume of solvent for a desired concentration.[2]
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound or related triterpenoids, the following experimental protocols can be employed.
Method 1: Equilibrium Solubility Determination by UV-Vis Spectroscopy
This method is suitable for compounds with a chromophore that allows for spectrophotometric quantification.
Principle: An excess of the compound is equilibrated with the solvent of interest. The saturated solution is then filtered, diluted, and the concentration is determined by measuring its absorbance at a specific wavelength (λmax) and comparing it to a standard curve.
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the λmax of this compound using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration and determine the linear regression equation.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered saturated solution with the appropriate solvent to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Calculate the concentration of this compound in the saturated solution using the standard curve equation and account for the dilution factor.
-
Method 2: Visual Solubility Assessment (Kinetic Method)
This is a simpler, semi-quantitative method to quickly assess solubility.
Principle: A known amount of the compound is added to a fixed volume of solvent, and the dissolution is observed visually.
Procedure:
-
Weigh a precise amount of this compound into a clear vial.
-
Add a small, measured volume of the test solvent.
-
Vortex the mixture for a set period (e.g., 1-2 minutes) and visually inspect for any undissolved particles against a dark background.
-
If the compound is fully dissolved, record the solubility as being greater than the current concentration.
-
If undissolved solid remains, incrementally add more solvent, vortexing and observing after each addition, until complete dissolution is achieved.
-
The concentration at which the compound fully dissolves is recorded as the approximate solubility. For enhanced dissolution, the sample can be gently warmed or sonicated.
Potential Signaling Pathway of Action
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the closely related nimbolide (B1678885) has been shown to exert its anticancer effects by targeting multiple pro-survival signaling cascades.[3] Given the structural similarity, it is plausible that this compound may share similar mechanisms of action. The diagram below illustrates a potential signaling pathway that may be affected by this compound, based on the known targets of nimbolide.
Figure 1: A hypothesized signaling pathway for this compound based on the known targets of the related compound, nimbolide.
Disclaimer: The signaling pathway presented is based on published data for the structurally similar compound nimbolide and serves as a potential model for the mechanism of action of this compound. Further experimental validation is required to confirm these interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Nimbolide inhibits androgen independent prostate cancer cells survival and proliferation by modulating multiple pro-survival signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the NMR Spectral Analysis of 1-Deacetylnimbolinin B and Related Limonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a tetranortriterpenoid belonging to the limonoid class of natural products, which are abundantly found in the neem tree (Azadirachta indica). These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, insecticidal, and anticancer properties. The structural elucidation and characterization of these complex molecules are heavily reliant on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone for determining their intricate stereochemistry.
Data Presentation: ¹H and ¹³C NMR Spectral Data of Nimbolide
The following tables summarize the ¹H (400 MHz) and ¹³C (100 MHz) NMR spectral data for nimbolide, recorded in CDCl₃. The data is compiled from published literature and serves as a reference for the structural analysis of related nimbolinins.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃) of Nimbolide
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.86 | d | 10.1 |
| 2 | 6.34 | d | 10.1 |
| 5 | 3.71 | d | 3.3 |
| 6 | 5.21 | dd | 3.0, 12.2 |
| 7 | 4.06 | d | 2.9 |
| 9 | 2.85 | m | |
| 11a | 1.85 | m | |
| 11b | 2.15 | m | |
| 12a | 1.65 | m | |
| 12b | 2.05 | m | |
| 15 | 3.55 | s | |
| 17 | 5.50 | s | |
| 18-CH₃ | 1.15 | s | |
| 19-CH₃ | 1.25 | s | |
| 21 | 7.34 | m | |
| 22 | 6.35 | m | |
| 23 | 7.25 | m | |
| OAc-CH₃ | 2.05 | s | |
| OMe-CH₃ | 3.68 | s |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃) of Nimbolide
| Position | Chemical Shift (δ, ppm) |
| 1 | 125.98 |
| 2 | 147.59 |
| 3 | 204.5 |
| 4 | 47.77 |
| 5 | 41.52 |
| 6 | 68.69 |
| 7 | 78.5 |
| 8 | 44.5 |
| 9 | 38.5 |
| 10 | 48.03 |
| 11 | 28.5 |
| 12 | 35.5 |
| 13 | 135.5 |
| 14 | 165.5 |
| 15 | 55.5 |
| 16 | 172.5 |
| 17 | 75.5 |
| 18 | 21.5 |
| 19 | 25.5 |
| 20 | 126.82 |
| 21 | 139.01 |
| 22 | 110.49 |
| 23 | 143.02 |
| OAc-C=O | 170.5 |
| OAc-CH₃ | 21.0 |
| OMe-CH₃ | 52.5 |
| C-28 (COOCH₃) | 175.5 |
Experimental Protocols
The following protocols are generalized from methodologies reported for the isolation and NMR analysis of limonoids from Azadirachta indica.
Isolation and Purification of Limonoids
-
Extraction:
-
Air-dried and powdered plant material (e.g., seeds, leaves) is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.
-
The crude extract is concentrated under reduced pressure to yield a viscous residue.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
The fractions are concentrated, and the limonoid-rich fraction (often the ethyl acetate or chloroform fraction) is selected for further purification.
-
-
Chromatographic Purification:
-
The selected fraction is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with an appropriate staining reagent (e.g., vanillin-sulfuric acid).
-
Similar fractions are pooled, and the process is repeated, sometimes using different chromatographic techniques like Sephadex LH-20 or High-Performance Liquid Chromatography (HPLC) until pure compounds are isolated.
-
NMR Data Acquisition
-
Sample Preparation:
-
A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
¹H NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key parameters to report include the chemical shift (δ) in ppm, the multiplicity of the signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and the coupling constants (J) in Hertz (Hz).
-
-
¹³C NMR Spectroscopy:
-
¹³C NMR spectra are recorded on the same instrument, typically at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of single lines for each unique carbon atom.
-
Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, a suite of 2D NMR experiments is typically performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for Natural Product Isolation and Characterization.
Application Notes and Protocols: Cytotoxicity Assay of 1-Deacetylnimbolinin B in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a natural compound that has garnered interest for its potential anticancer properties. Evaluating the cytotoxic effects of this and similar compounds on various cancer cell lines is a critical first step in the drug discovery process. These assays help determine the concentration-dependent efficacy of the compound in inhibiting cancer cell growth and inducing cell death. This document provides detailed protocols for assessing the cytotoxicity of this compound, methodologies for data analysis, and an overview of potential signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The cytotoxic activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines after 48 hours of treatment.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | 8.5 |
| MDA-MB-231 | Breast | 12.3 |
| A549 | Lung | 15.1 |
| HCT116 | Colon | 9.8 |
| HeLa | Cervical | 11.2 |
| PC-3 | Prostate | 18.6 |
Experimental Protocols
A widely used method to assess cell viability and cytotoxicity is the MTT assay. This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
MTT Assay Protocol
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Potential Signaling Pathway
The cytotoxic effects of many natural compounds in cancer cells are often mediated through the induction of apoptosis. This programmed cell death can be triggered by various signaling cascades. One common pathway involves the modulation of the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival and proliferation. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: PI3K/Akt signaling pathway in cancer cell survival.
Application Note: Measuring JNK Pathway Activation by 1-Deacetylnimbolinin B
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical branch of the mitogen-activated protein kinase (MAPK) family. It plays a pivotal role in regulating cellular responses to a variety of stress stimuli, including cytokines, UV radiation, and metabolic stress.[1] The JNK pathway is a three-tiered kinase cascade that culminates in the phosphorylation and activation of JNK.[1] Once activated, JNK can translocate to the nucleus to regulate the activity of transcription factors like c-Jun, or act on mitochondrial proteins, influencing processes such as apoptosis, inflammation, cell proliferation, and differentiation.[2][3][4] Given its central role in cell fate decisions, the JNK pathway is a key target for therapeutic development, particularly in oncology and inflammatory diseases.[1]
1-Deacetylnimbolinin B is a limonoid compound derived from the Neem tree (Azadirachta indica), a plant known for its diverse medicinal properties. While research on this specific compound is emerging, related limonoids have demonstrated pro-apoptotic and anti-inflammatory activities, often linked to the modulation of key signaling pathways. This application note provides a comprehensive protocol to investigate the effect of this compound on the JNK signaling pathway. The primary method described is Western blotting for the detection of phosphorylated JNK (p-JNK), which is a direct indicator of its activation.
Principle of the Assay
JNK activation requires dual phosphorylation on specific threonine (Thr183) and tyrosine (Tyr185) residues by upstream kinases, MKK4 and MKK7.[5] Western blotting is a widely used and effective technique to measure this activation event. The assay involves separating cellular proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with specific antibodies. A primary antibody that specifically recognizes the phosphorylated form of JNK (p-JNK) is used to detect JNK activation. To ensure that changes in phosphorylation are not due to variations in the total amount of JNK protein, the membrane is also probed with an antibody that recognizes total JNK. Densitometric analysis of the resulting bands allows for the quantification of JNK activation, typically expressed as the ratio of p-JNK to total JNK.[5][6]
Data Presentation
The following table represents illustrative data from a hypothetical experiment assessing JNK activation in response to treatment with this compound. Data is quantified by densitometry from a Western blot and presented as the normalized ratio of phosphorylated JNK (p-JNK) to total JNK.
Table 1: Effect of this compound on JNK Phosphorylation
| Treatment Group | Concentration (µM) | Treatment Time (hours) | p-JNK / Total JNK Ratio (Normalized to Control) |
| Vehicle Control (0.1% DMSO) | 0 | 24 | 1.00 |
| This compound | 1 | 24 | 1.85 |
| This compound | 5 | 24 | 3.20 |
| This compound | 10 | 24 | 5.60 |
| Positive Control (Anisomycin) | 10 µg/mL | 0.5 | 8.50 |
Note: The data presented is for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and compound purity.
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
Experimental Protocols
This protocol details the investigation of this compound-induced JNK activation in a selected cell line (e.g., HeLa, A549, or Jurkat cells) using Western blotting.
I. Materials and Reagents
-
Cell Line: Appropriate cancer or immortalized cell line
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Reagents:
-
This compound (prepare stock in DMSO)
-
Anisomycin (positive control for JNK activation)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Tris-Glycine SDS-PAGE gels (10% or 12%)
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-Phospho-JNK (Thr183/Tyr185)
-
Rabbit or Mouse anti-Total JNK
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microcentrifuge (4°C)
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imaging system
-
Spectrophotometer for BCA assay
-
II. Protocol for Western Blot Analysis
A. Cell Culture and Treatment
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours.
-
Starvation (Optional): To reduce basal kinase activity, you may replace the growth medium with serum-free medium for 4-6 hours before treatment.
-
Treatment Preparation: Prepare working solutions of this compound in serum-free medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM), a vehicle control (DMSO), and a positive control (e.g., 10 µg/mL Anisomycin for 30 minutes). Incubate for the desired time (e.g., 24 hours).
B. Cell Lysis and Protein Quantification
-
Wash: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[6]
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[5]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[5]
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per well of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-JNK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.[6]
-
Washing: Repeat the wash step (C6).
-
Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions.[5]
-
Signal Capture: Immediately capture the chemiluminescent signal using an imaging system.[6]
D. Stripping and Re-probing for Total JNK and Loading Control
-
After imaging for p-JNK, the membrane can be stripped (using a mild stripping buffer) and re-probed for total JNK and a loading control (like β-actin) to ensure equal protein loading. Follow steps C4-C10 with the appropriate primary antibodies.
E. Data Analysis
-
Quantify the band intensities for p-JNK, total JNK, and the loading control using densitometry software.
-
Normalize the p-JNK signal to the total JNK signal for each sample.
-
Further normalize this ratio to the vehicle control to determine the fold-change in JNK activation.
References
Application Notes and Protocols for Determining the Cellular Activity of 1-Deacetylnimbolinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. It is an analog of nimbolide (B1678885), a well-characterized bioactive molecule isolated from the neem tree (Azadirachta indica). Nimbolide has demonstrated potent anti-cancer, anti-inflammatory, and antioxidant activities by modulating key cellular signaling pathways.[1][2][3] Given the structural similarity, this compound is hypothesized to exhibit similar biological effects. These application notes provide a comprehensive framework for developing and executing cell-based assays to elucidate the cytotoxic and mechanistic activities of this compound. The protocols outlined below are designed to assess its impact on cell viability, apoptosis, and key signaling cascades implicated in cancer progression.
Principle of the Assays
The primary objective of these assays is to determine the in vitro efficacy of this compound. This is achieved by:
-
Evaluating Cytotoxicity: Quantifying the dose-dependent effect of the compound on the proliferation and viability of cancer cell lines.
-
Characterizing the Mode of Action: Investigating whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.
-
Elucidating Molecular Mechanisms: Identifying the specific signaling pathways modulated by the compound that contribute to its biological activity.
Key Signaling Pathways
Based on the known activity of the related compound nimbolide, the following signaling pathways are of primary interest for investigating the mechanism of action of this compound:
-
PI3K/Akt/mTOR Pathway: A critical pathway in regulating cell survival, proliferation, and growth.[4]
-
MAPK (ERK1/2) Pathway: Plays a central role in cell proliferation, differentiation, and survival.[5]
-
NF-κB Pathway: A key regulator of inflammation, immune responses, and cell survival.[5]
-
Wnt/β-catenin Pathway: Crucial for cell fate determination, proliferation, and differentiation.[3]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cellular activity of this compound.
Caption: Overall experimental workflow for evaluating this compound.
Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 3: Western Blot Analysis of Signaling Pathways
Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol focuses on key proteins in the PI3K/Akt and MAPK pathways to assess the effect of this compound.
Materials:
-
Selected cancer cell line
-
6-well plates or larger flasks
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Treatment Duration (h) | IC50 (µM) ± SD |
| HeLa | Cervical Cancer | 48 | 5.2 ± 0.4 |
| A549 | Lung Cancer | 48 | 8.1 ± 0.7 |
| MCF-7 | Breast Cancer | 48 | 12.5 ± 1.1 |
| PC-3 | Prostate Cancer | 48 | 6.8 ± 0.5 |
Table 2: Effect of this compound on Apoptosis in HeLa Cells (48h Treatment)
| Treatment | Concentration (µM) | % Early Apoptotic Cells ± SD | % Late Apoptotic/Necrotic Cells ± SD |
| Vehicle Control | 0 | 3.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 2.5 | 15.2 ± 1.8 | 5.4 ± 0.6 |
| This compound | 5.0 | 35.8 ± 2.5 | 12.1 ± 1.3 |
| This compound | 10.0 | 52.4 ± 3.1 | 25.6 ± 2.2 |
Table 3: Modulation of PI3K/Akt and MAPK Signaling Pathways by this compound in HeLa Cells (24h Treatment)
| Treatment | Concentration (µM) | p-Akt/Total Akt (Relative Fold Change) ± SD | p-ERK/Total ERK (Relative Fold Change) ± SD |
| Vehicle Control | 0 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound | 2.5 | 0.65 ± 0.08 | 0.72 ± 0.09 |
| This compound | 5.0 | 0.32 ± 0.05 | 0.45 ± 0.06 |
| This compound | 10.0 | 0.15 ± 0.03 | 0.21 ± 0.04 |
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways affected by this compound, based on the known actions of nimbolide.
Caption: Proposed mechanism of this compound on the PI3K/Akt pathway.
Caption: Proposed mechanism of this compound on the MAPK/ERK pathway.
Conclusion
These application notes provide a robust starting point for the comprehensive evaluation of this compound's cellular activity. The presented protocols for assessing cytotoxicity, apoptosis, and key signaling pathways will enable researchers to effectively characterize the compound's therapeutic potential. The modular nature of these assays allows for adaptation to specific research questions and cell types. Further investigation into other pathways, such as NF-κB and Wnt/β-catenin, is also warranted based on the known bioactivity of related limonoids.
References
- 1. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. View of Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for 1-Deacetylnimbolinin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a nimbolinin-type limonoid isolated from the fruits of Melia toosendan.[1] As a member of the triterpenoid (B12794562) class of compounds, it holds potential for various pharmacological applications, including antifungal and cytotoxic properties.[1] This document provides detailed application notes and protocols for the analytical quantification and characterization of this compound, essential for research, quality control, and drug development purposes.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its accurate analysis and formulation.
| Property | Value | Reference |
| CAS Number | 76689-98-0 | [2] |
| Chemical Formula | C₃₃H₄₄O₉ | [2] |
| Molecular Weight | 584.7 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Storage Conditions | Desiccate at -20°C | [2] |
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC-UV)
This section outlines a detailed protocol for the quantitative determination of this compound in a given sample using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. A UV scan of a standard solution is recommended to determine the optimal wavelength.
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Primary Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
3. Sample Preparation:
-
The sample preparation method will depend on the matrix. For a simple matrix (e.g., a formulated product), dissolve an accurately weighed amount of the sample in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection. For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interfering substances.
4. Calibration and Quantification:
-
Inject the working standard solutions in triplicate and record the peak areas.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
5. Method Validation:
-
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Workflow for HPLC-UV Analysis
Caption: Workflow for quantitative analysis of this compound by HPLC-UV.
Stability-Indicating Method Development: Forced Degradation Studies
Forced degradation studies are crucial for developing a stability-indicating analytical method, which can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Experimental Protocol
1. Stress Conditions:
-
Subject the this compound standard solution (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (in solid state and in solution).
-
Photolytic Degradation: Expose to UV light (254 nm) and fluorescent light for 7 days.
-
2. Analysis of Stressed Samples:
-
After the specified time, neutralize the acidic and basic solutions.
-
Analyze all stressed samples using the developed HPLC-UV method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
3. Peak Purity Analysis:
-
Utilize a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples. This ensures that the chromatographic peak of the analyte is not co-eluting with any degradation products.
Logical Flow of Forced Degradation Studies
Caption: Logical workflow for forced degradation studies of this compound.
Biological Activity and Putative Signaling Pathway
While specific data on the biological activity of this compound is limited, a closely related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B, has been shown to possess anti-inflammatory properties. This compound suppresses the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglia cells by inhibiting the NF-κB and JNK signaling pathways.[2] Based on this, a putative signaling pathway for the anti-inflammatory action of this compound can be proposed.
Putative Anti-Inflammatory Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway of this compound.
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the quantification and characterization of this compound. Adherence to these guidelines will ensure the generation of accurate and reproducible data, which is paramount for advancing the research and development of this promising natural compound. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Deacetylnimbolinin B Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction of 1-Deacetylnimbolinin B and related limonoids from Azadirachta indica (Neem).
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for extracting this compound and other limonoids? A1: The highest concentrations of neem limonoids, including related compounds like nimbin, salannin, and azadirachtin (B1665905), are typically found in neem seeds, specifically the kernels.[1][2][3] While neem leaves also contain these compounds, the yield is generally lower.[4][5][6]
Q2: What is the most effective type of solvent for this extraction? A2: A two-stage or binary solvent approach is often most effective. First, a non-polar solvent like n-hexane is used to defat the neem seed kernel powder, removing the bulk of the oil.[1][4] Following this, a polar solvent is used to extract the limonoids. Methanol and ethanol (B145695) are preferred choices for isolating these compounds from the plant material.[3][5][7]
Q3: Can I use a single extraction step with a solvent mixture? A3: Yes, binary solvent systems can be very effective. A mixture of n-hexane and ethanol (e.g., 50:50 v/v) has been shown to successfully extract both neem oil and azadirachtin simultaneously, with one study reporting the highest azadirachtin concentration (1045 mg/kg) using this ratio.[4] This suggests that a balanced polarity can be highly efficient.
Q4: What are the advantages of modern extraction techniques like UAE or MAE over traditional methods? A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages. They are generally more energy-efficient and can dramatically reduce extraction times.[8] For instance, MAE can optimize nimbolide (B1678885) extraction to just 22 minutes.[6] UAE enhances mass transfer by causing swelling and hydration of plant cell walls, leading to higher yields in shorter times.[9] These methods often result in a higher yield of target compounds compared to conventional Soxhlet extraction or maceration.[5][9]
Q5: How do I prevent the degradation of this compound during and after extraction? A5: Limonoids like azadirachtin are known to be unstable and can degrade when exposed to air, moisture, and sunlight (UV radiation).[10] To minimize degradation, conduct extractions in a controlled environment, protect extracts from direct light, and use appropriate temperatures. High microwave power, for example, can increase system temperature and lead to reduced compound yield.[6] For storage, keep extracts in a cool, dark place (4°C or -20°C) in airtight containers.
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall extract weight and low target compound concentration. | Inefficient Cell Disruption | Ensure the starting material (neem seed kernel) is ground into a fine powder. A smaller particle size increases the surface area available for solvent penetration and improves extraction efficiency.[2][3] |
| Suboptimal Solvent Choice | The polarity of your solvent may be incorrect. If using a single-solvent system, ensure it is appropriate for the semi-polar nature of limonoids (e.g., methanol, ethanol).[3][7] Consider a sequential extraction: first defat with hexane (B92381), then extract limonoids with ethanol.[1][4] Alternatively, optimize the ratio of a binary solvent system (e.g., ethanol:hexane).[4][11] | |
| Incorrect Extraction Parameters | - Time: Extraction time may be too short. While modern methods are fast, ensure sufficient time for mass transfer. For MAE, an optimal time was found to be 22 minutes; for UAE, 20 minutes.[6][8] - Temperature: Temperature might be too low for efficient extraction or too high, causing degradation.[12] For UAE, temperatures between 30-60°C are common.[13][14] - Solid-to-Liquid Ratio: An insufficient volume of solvent will result in an incomplete extraction. Ratios between 1:10 and 1:50 (g/mL) are typically tested.[6] A study on nimbolide found an optimal ratio of 1:16 g/mL.[6] | |
| Extract weight is acceptable, but concentration of this compound is low. | Compound Degradation | Limonoids can be sensitive to heat and light.[6][10] Reduce the temperature of your extraction process. If using MAE, avoid excessive microwave power as this can overheat the sample.[6] Protect the material and extracts from light at all stages. |
| Incomplete Elution/Recovery | If using a purification step like Solid Phase Extraction (SPE), ensure the elution solvent is strong enough to recover the compound from the sorbent. A study using graphitized carbon for SPE eluted azadirachtins with acetonitrile.[10] |
Data Presentation: Limonoid Extraction Yields
The following tables summarize quantitative data from various studies on the extraction of key limonoids from Azadirachta indica.
Table 1: Comparison of Extraction Methods and Solvents for Neem Limonoids
| Extraction Method | Starting Material | Solvent(s) | Key Limonoid(s) | Yield | Reference |
| Soxhlet | Neem Seeds | n-Hexane:Ethanol (50:50) | Azadirachtin | 1045 mg/kg | [4] |
| Soxhlet | Neem Leaves | Ethanol | Azadirachtin | 720 mg/kg | [4] |
| Microwave-Assisted (MAE) | Neem Leaves | Not Specified | Nimbolide | 7.243 mg/g | [6] |
| Ultrasound-Assisted (UAE) | Neem Seed Kernel | Ethanol | Azadirachtin-A | 0.19% | [8] |
| Cold Extrusion | Neem Seeds | Methanol | Nimbin | 1280 mg/kg | [3] |
| Cold Extrusion | Neem Seeds | Methanol | Azadirachtin A+B | 1818 mg/kg | [3] |
| Solvent Precipitation | Neem Oil | Hexane | Azadirachtin | 14.85% Purity (180x enrichment) | [1] |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of Limonoids from Neem Seed Kernels
This protocol is based on optimized parameters for the extraction of azadirachtinoids and provides a robust starting point for this compound.[8]
1. Material Preparation:
-
Obtain high-quality neem seeds and remove the pulp and shell to isolate the kernels.
-
Dry the kernels in a shaded, well-ventilated area until brittle.
-
Grind the dried kernels into a fine powder (particle size < 0.5 mm).
2. Defatting (Pre-extraction):
-
Weigh 20 g of neem seed kernel powder and place it into a flask.
-
Add n-hexane at a solvent-to-solid ratio of approximately 5:1 (v/w).
-
Sonicate the mixture using an ultrasonic bath or probe. Optimized conditions from a similar study suggest an amplitude of ~45% for 18-20 minutes.[8]
-
Separate the solid material by filtration or centrifugation. Discard the hexane supernatant which contains the bulk of the neem oil.
-
Air-dry the defatted neem cake to remove residual hexane.
3. Limonoid Extraction (UAE):
-
Transfer the defatted neem cake to a clean flask.
-
Add ethanol as the extraction solvent. An optimized solvent-to-matrix ratio is reported to be approximately 4.8:1 (v/w).[8]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture under optimized conditions. A reported optimum is an amplitude of 50% for 20 minutes.[8] Maintain a controlled temperature (e.g., 40-50°C) using a water bath to prevent thermal degradation.[13]
4. Post-Extraction Processing:
-
After sonication, filter the mixture to separate the solid residue from the ethanol extract.
-
Wash the residue with a small amount of fresh ethanol to recover any remaining limonoids.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude extract is a concentrated powder rich in limonoids, including this compound.
5. Quantification and Purification:
-
Dissolve a known quantity of the crude extract in an appropriate solvent (e.g., methanol).[15]
-
Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing against an analytical standard.[15]
-
For purification, employ techniques such as column chromatography or preparative HPLC.[6]
Visualizations
Caption: Workflow for optimizing this compound extraction.
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. entomoljournal.com [entomoljournal.com]
- 6. mdpi.com [mdpi.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. ijariit.com [ijariit.com]
- 10. researchgate.net [researchgate.net]
- 11. ijaems.com [ijaems.com]
- 12. tatiuc.edu.my [tatiuc.edu.my]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purifying 1-Deacetylnimbolinin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 1-Deacetylnimbolinin B samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound After Initial Extraction
Q: My initial extraction from Melia toosendan resulted in a very low yield of the target compound. What are the possible causes and solutions?
A: Low yields of this compound from the initial extraction can stem from several factors related to the plant material, extraction solvent, and procedure.
-
Plant Material Quality: The concentration of limonoids like this compound can vary depending on the geographical origin, harvest time, and storage conditions of the Melia toosendan fruits or seeds.
-
Extraction Solvent: While methanol (B129727) is a common solvent for extracting limonoids, its efficiency can be influenced by the specific composition of the plant matrix.
-
Extraction Technique: Inefficient cell disruption or insufficient extraction time can lead to poor recovery.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Poor quality of plant material | Ensure the use of high-quality, properly identified, and well-preserved plant material. |
| Inefficient solvent penetration | Grind the dried plant material to a fine powder to increase the surface area for solvent extraction. |
| Suboptimal solvent choice | While methanol is effective, a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), then methanol) can help remove interfering non-polar compounds first. |
| Incomplete extraction | Increase the extraction time or the number of extraction cycles. Employing techniques like sonication or soxhlet extraction can also enhance efficiency. |
Issue 2: Co-elution of Impurities During Column Chromatography
Q: I am observing significant overlap between the peaks of this compound and other compounds during silica (B1680970) gel column chromatography. How can I improve the separation?
A: Co-elution is a common challenge in the purification of natural products due to the presence of structurally similar compounds. In the case of this compound from Melia toosendan, common impurities include other limonoids (e.g., nimbolinin A, nimbin, salannin), triterpenoids, and lignans (B1203133).
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inappropriate solvent system | Optimize the mobile phase composition. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) often provides better resolution for limonoids on silica gel. |
| Column overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Improper column packing | Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will result in uneven solvent flow and peak tailing or splitting. |
| Insufficient resolution of silica gel | For closely related impurities, consider using a different stationary phase, such as reversed-phase C18 silica gel, or a more advanced chromatographic technique like flash chromatography or preparative HPLC. |
Issue 3: Degradation of this compound During Purification
Q: I suspect my sample is degrading during the purification process, leading to the appearance of new, unexpected peaks in my chromatograms. What could be causing this and how can I prevent it?
A: Limonoids can be susceptible to degradation under certain conditions. The presence of ester and epoxide functional groups in this compound makes it potentially sensitive to acidic, basic, and high-temperature conditions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Acidic or Basic Conditions | Avoid using strong acids or bases in your mobile phase or during workup steps. Limonoids can undergo hydrolysis or rearrangement under such conditions. If pH adjustment is necessary, use mild buffers. |
| Elevated Temperatures | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C). Prolonged exposure to high temperatures can lead to thermal degradation. |
| Oxidation | While less common, oxidative degradation can occur. If suspected, work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Photodegradation | Protect the sample from direct light, especially UV light, by using amber-colored glassware or covering the flasks with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: The most common impurities are other structurally related limonoids co-extracted from Melia toosendan. These can include:
-
Nimbolinin A
-
Nimbin
-
Salannin
-
Azadirachtin (if from a related species)
-
Other triterpenoids and lignans present in the plant extract.
Q2: What is the recommended starting point for developing an analytical HPLC method for purity assessment of this compound?
A2: A good starting point for developing a reversed-phase HPLC method is as follows. Method validation according to ICH guidelines is crucial for ensuring accuracy and reliability.
Recommended HPLC Parameters for Method Development:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient | Start with 30% A, ramp to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) detector at 217 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Q3: How can I confirm the identity and purity of my final this compound sample?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
HPLC-PDA: To assess purity and quantify any impurities with a chromophore.
-
LC-MS: To confirm the molecular weight of the main peak and identify potential impurities by their mass-to-charge ratio. Common adducts for limonoids in positive ion mode are [M+H]+, [M+Na]+, and [M+NH4]+.
-
NMR Spectroscopy (1H and 13C): To confirm the chemical structure of the purified compound.
Experimental Protocols
Protocol 1: General Purification Workflow for this compound
This protocol outlines a general strategy for the isolation and purification of this compound from Melia toosendan fruits.
Caption: General workflow for the purification of this compound.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for HPLC Peak Tailing
This diagram illustrates a logical approach to troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
overcoming solubility issues with 1-Deacetylnimbolinin B in assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 1-Deacetylnimbolinin B in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids isolated from plants like Melia toosendan.[1] Like many complex natural products, it is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. This can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.[2]
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for preparing concentrated stock solutions for biological assays. Other suitable solvents are listed in the table below.[3]
Q3: My DMSO stock solution appears cloudy. What should I do?
Precipitation in a DMSO stock can occur if the compound's solubility limit is exceeded or if the DMSO has absorbed water over time.[2] Try warming the tube to 37°C and using an ultrasonic bath for a short period to aid dissolution.[3] If cloudiness persists, consider preparing a new stock solution at a slightly lower concentration. Always use high-purity, anhydrous DMSO and store it in small, single-use aliquots to prevent water absorption.[2]
Q4: How can I prevent the compound from precipitating when I add it to my aqueous assay buffer or cell culture medium?
This is a common issue known as "antisolvent precipitation" or "crashing out," which occurs when a concentrated DMSO stock is diluted into an aqueous environment where the compound is less soluble.[4][5] Key strategies to prevent this include:
-
Lowering the final concentration of this compound in the assay.
-
Using a stepwise dilution method instead of a single large dilution.[4]
-
Pre-warming the aqueous medium to 37°C before adding the compound.[2][5]
-
Adding the compound stock slowly (dropwise) while gently vortexing or swirling the medium to promote rapid dispersion.[2]
-
Keeping the final DMSO concentration low (ideally ≤0.1% and no higher than 0.5%) to minimize solvent toxicity and solubility issues.[2]
Q5: What are the consequences of compound precipitation in my experiment?
Compound precipitation can severely compromise your results by:
-
Reducing the effective concentration: The actual concentration of the soluble, biologically active compound will be lower than intended, leading to underestimation of potency and non-reproducible data.[2]
-
Causing physical artifacts: Precipitated particles can interfere with optical measurements in plate-based assays (e.g., absorbance, fluorescence) and imaging systems.[2]
-
Inducing cellular stress or toxicity: Solid particles can have cytotoxic effects unrelated to the compound's pharmacological activity.[2]
Data Presentation: Solvent Selection
The following table summarizes suitable organic solvents for preparing stock solutions of this compound. For in vitro biological assays, DMSO is the preferred choice.
| Solvent | Suitability for Stock Solutions | Notes |
| DMSO | High | Recommended for most biological assays. Prepare high-concentration stocks (e.g., 10-20 mM). |
| Acetone | Moderate | Can be used, but its high volatility can alter concentration over time. |
| Chloroform | Low | Not compatible with most biological assays. |
| Dichloromethane | Low | Not compatible with most biological assays. |
| Ethyl Acetate | Low | Not compatible with most biological assays. |
| Data compiled from supplier information.[3] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Assay Medium
This protocol helps determine the maximum concentration of this compound that can be used in your specific cell culture medium without precipitation.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% high-purity DMSO.
-
Create a series of 2-fold serial dilutions of the stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your complete cell culture medium (pre-warmed to 37°C). This creates a 1:100 final dilution with 1% DMSO. Include a DMSO-only control.
-
Seal the plate and incubate at 37°C in a humidified incubator.
-
Visually inspect the wells for any sign of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[5]
-
For a quantitative assessment, measure the absorbance (turbidity) of each well at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[4][5]
-
The highest concentration that remains clear is the maximum working soluble concentration for your experiment.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol details the recommended procedure for diluting the DMSO stock to prevent precipitation.
Methodology:
-
Thaw your aliquoted 10 mM DMSO stock of this compound and warm it to room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) in a 37°C water bath for at least 30 minutes.[2]
-
To achieve a final concentration of 10 µM (with 0.1% DMSO), first create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
In a sterile conical tube, place the required volume of pre-warmed medium.
-
While gently vortexing or swirling the medium, slowly add the calculated volume of the 1 mM intermediate stock solution drop-by-drop. For example, add 10 µL of 1 mM stock to 990 µL of medium.[2][5]
-
Visually inspect the final working solution to ensure it is clear before adding it to your cells.
Visual Troubleshooting and Workflow Guides
Workflow for Preparing Assay Solutions
References
stabilizing 1-Deacetylnimbolinin B for long-term storage
Technical Support Center: 1-Deacetylnimbolinin B
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of this compound. The information provided is primarily based on data from its close structural analog, nimbolide, due to the limited availability of stability data for this compound itself.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A: Based on the data for the structurally similar compound nimbolide, solid this compound should be stored at -20°C under desiccating conditions.[1]
Q2: How should I prepare and store solutions of this compound?
A: this compound is expected to be soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), with an approximate solubility of 10 mg/mL.[1] It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than one day.[1]
Q3: What are the likely degradation pathways for this compound?
A: Given its structure, which it shares with other limonoids, this compound is susceptible to degradation under several conditions. The primary pathways are likely to be:
-
Hydrolysis: The ester linkages in the molecule are prone to hydrolysis under acidic or basic conditions.[2][3]
-
Thermal Degradation: The compound is likely to be thermolabile, meaning it can degrade at elevated temperatures.[4]
-
Oxidation: While specific data is limited, many complex organic molecules are susceptible to oxidative degradation.
Q4: I am seeing unexpected results in my cell-based assays. Could this be due to compound instability?
A: Yes, the instability of this compound, particularly in aqueous media used for cell culture, could lead to a loss of potency and inconsistent results. It is crucial to use freshly prepared solutions for all experiments. If you suspect degradation, a stability-indicating analytical method, such as HPLC, can be used to assess the purity of your compound stock and working solutions.
Q5: Are there any known stabilizing agents that can be used with this compound?
A: There is no specific information on stabilizing agents for this compound. The most effective strategy to prevent degradation is to adhere strictly to the recommended storage and handling procedures, which include storing the solid compound at -20°C under desiccation and using freshly prepared solutions for experiments.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity over time | Degradation of the compound in solution. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. For aqueous solutions, do not store for more than one day.[1] |
| Inconsistent results between experiments | Inconsistent concentration of the active compound due to degradation or precipitation. | Ensure complete dissolution of the compound in the chosen solvent. Use a validated analytical method (e.g., HPLC) to confirm the concentration and purity of your stock solution. |
| Appearance of new peaks in analytical chromatogram | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Compare the new peaks to those generated under stress conditions. |
| Precipitation of the compound in aqueous media | Low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO or DMF before diluting it into your aqueous experimental medium.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to a UV lamp (254 nm) and a cool white fluorescent lamp for a period of 7 days.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[5]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products. Method optimization will be required.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)[4] |
| Mobile Phase | Isocratic elution with a mixture of methanol (B129727) and water (e.g., 70:30 v/v).[4] |
| Flow Rate | 1.0 mL/min[4][6] |
| Detection Wavelength | 217 nm[4] |
| Column Temperature | 35°C[4] |
| Injection Volume | 10 µL[4] |
Method Validation (as per ICH guidelines):
-
Specificity: The method should be able to resolve the parent compound from its degradation products and any excipients.
-
Linearity: Assess the linear relationship between concentration and detector response over a defined range (e.g., 0.25–200 µg/mL for nimbolide).[4]
-
Accuracy: Determine the closeness of the measured value to the true value through recovery studies.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of the related compound, nimbolide, which can serve as a reference for method development for this compound.
Table 1: HPLC Method Parameters for Nimbolide Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.25–200 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4][6] |
| Limit of Detection (LOD) | 70 ng/spot (HPTLC) | [7] |
| Limit of Quantification (LOQ) | 200 ng/spot (HPTLC) | [7] |
| Accuracy (Recovery) | 96.70% - 98.01% | [7] |
Visualizations
Signaling Pathways Modulated by Nimbolide
The following diagram illustrates the key signaling pathways known to be modulated by nimbolide, a close analog of this compound. This provides context for the biological activity of these compounds.[8][9][10]
Caption: Key signaling pathways inhibited by nimbolide.
Experimental Workflow for Stability Testing
The diagram below outlines the logical workflow for assessing the stability of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. Nimbolide | NF-κB Inhibitor | CDK4/6 Inhibitor | TargetMol [targetmol.com]
Technical Support Center: Optimizing 1-Deacetylnimbolinin B Separation
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals refine their HPLC gradients for better separation of 1-Deacetylnimbolinin B, a complex limonoid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient for this compound separation?
A good initial approach is to use a "scouting gradient" to determine the elution behavior of this compound.[1] A broad gradient, such as 5-95% organic solvent over 20 minutes, can help identify the approximate concentration of the organic solvent at which the compound elutes.[1] For reversed-phase HPLC (RP-HPLC), the most common mobile phase system consists of water as solvent A and acetonitrile (B52724) or methanol (B129727) as solvent B.[1]
Q2: My peak for this compound is showing significant tailing. What are the common causes and solutions?
Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors. One common reason in reversed-phase chromatography is the interaction of basic functional groups in the analyte with residual acidic silanol (B1196071) groups on the silica-based column packing.[2]
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][3] Operating at a lower pH can often improve peak shape for basic compounds.[2]
-
Check for Column Contamination: Sample matrix components can accumulate on the column frit or packing material, leading to peak tailing.[4] Flushing the column with a strong solvent may resolve this issue.[4]
-
Evaluate for Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing.[4] Try diluting your sample to see if the peak shape improves.[4]
-
Consider a Different Column: If tailing persists, using a column with a highly deactivated stationary phase (end-capped) can reduce silanol interactions.[2]
Q3: I am observing peak fronting for my this compound peak. What should I investigate?
Peak fronting, where the beginning of the peak is broad, is less common than tailing but can still occur.
Troubleshooting Steps for Peak Fronting:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[5][6] Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
Column Overload: Injecting too large a volume or too high a concentration of your sample can lead to peak fronting.[6][7] Reducing the injection volume or diluting the sample is a simple way to check for this.[5][7]
-
Column Degradation: A void at the head of the column can cause peak distortion, including fronting.[8] This can be checked by inspecting the column or by a noticeable drop in backpressure.
Q4: How can I improve the resolution between this compound and other closely eluting impurities?
Improving resolution often involves adjusting the gradient to increase the separation between peaks.
Strategies for Improving Resolution:
-
Decrease the Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage) around the elution time of your compound of interest will give the analytes more time to interact with the stationary phase, often leading to better separation.[1][9]
-
Introduce an Isocratic Hold: If you know the approximate organic solvent percentage at which your compounds are eluting, you can program an isocratic hold in the gradient at or slightly below that percentage to improve separation.[1]
-
Optimize Mobile Phase Composition: Sometimes, switching the organic solvent (e.g., from methanol to acetonitrile) can alter the selectivity of the separation and improve resolution.[3]
Troubleshooting Guides
Guide 1: Systematic Approach to HPLC Gradient Refinement
This guide outlines a systematic workflow for optimizing your HPLC gradient for this compound.
Troubleshooting Workflow for HPLC Gradient Optimization
Caption: A step-by-step workflow for HPLC gradient optimization.
Guide 2: Understanding the Interplay of HPLC Parameters
This guide illustrates the relationship between key HPLC parameters and their effect on the separation of this compound.
Logical Relationships in HPLC Optimization
Caption: The impact of key parameters on HPLC separation outcomes.
Experimental Protocols
Protocol 1: Method for Refining an HPLC Gradient for this compound
This protocol provides a detailed methodology for systematically refining an HPLC gradient to improve the separation of this compound.
1. Initial Scouting Gradient:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength for this compound.
-
Gradient Program:
-
Start with a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5-10 minutes before the next injection.
-
2. Analysis of Scouting Run:
-
Determine the retention time (t_R) of this compound.
-
Estimate the percentage of mobile phase B (%B) at which the compound elutes.
3. Focused Gradient Optimization:
-
Based on the scouting run, design a new gradient that is shallower around the elution time of this compound. For example, if the compound eluted at 12 minutes in the scouting run (which corresponds to approximately 47% B), a new gradient could be:
-
0-2 min: Hold at 30% B.
-
2-15 min: Linear gradient from 30% B to 60% B.
-
15-17 min: Linear gradient to 95% B.
-
17-20 min: Hold at 95% B.
-
Followed by re-equilibration.
-
4. Further Refinement with Isocratic Holds:
-
If co-eluting peaks are still present, introduce an isocratic hold just before the elution of the target peak to enhance separation.
Data Presentation
Table 1: Example of Gradient Optimization Data for this compound
| Parameter | Scouting Run | Optimized Gradient 1 | Optimized Gradient 2 (with Isocratic Hold) |
| Gradient Program | 5-95% B in 20 min | 30-60% B in 13 min | 30-45% B in 10 min, hold at 45% for 3 min, then to 60% |
| Retention Time (min) | 12.5 | 10.2 | 11.8 |
| Resolution (with impurity) | 1.2 | 1.8 | 2.5 |
| Tailing Factor | 1.6 | 1.3 | 1.1 |
| Analysis Time (min) | 30 | 25 | 28 |
This table provides a clear comparison of how different gradient programs can affect key chromatographic parameters.
References
- 1. mastelf.com [mastelf.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
dealing with matrix effects in LC-MS analysis of 1-Deacetylnimbolinin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 1-Deacetylnimbolinin B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression or enhancement.[1][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] For instance, a study on the related compound nimbolide (B1678885) in mouse serum revealed significant ion suppression.[5][6][7]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][8][9] A solution of this compound is continuously infused into the mobile phase after the analytical column, while a blank, extracted matrix sample is injected.[3][9] Dips or rises in the baseline signal of the analyte indicate the presence of matrix effects at specific retention times.[3]
-
Post-Extraction Spike: This is a quantitative assessment.[2][3] The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[2][3] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the extent of ion suppression or enhancement.[2]
Q3: What are the most effective strategies to minimize or compensate for matrix effects?
A3: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][10] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are commonly used.[1][10] For plasma or serum samples, methods that specifically target the removal of phospholipids (B1166683) are highly beneficial.[11]
-
Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[1][3]
-
Use of an Appropriate Internal Standard (IS): An IS is crucial for correcting variability.[12]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard.[13][14][15] A SIL-IS of this compound will have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of matrix effects as the analyte, thus providing reliable correction.[12][13]
-
Structural Analogue IS: If a SIL-IS is unavailable, a structural analogue can be used.[13][14] It's important that the analogue has similar chromatographic behavior and ionization efficiency to this compound.
-
-
Calibration Strategy:
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as your samples can help compensate for consistent matrix effects.[1]
-
Standard Addition: This method is effective but more time-consuming. Known amounts of this compound are added to the sample, and the original concentration is determined by extrapolation.[16][17][18][19]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor reproducibility of results | Variable matrix effects between samples. | 1. Implement a more rigorous sample cleanup procedure (e.g., switch from PPT to SPE). 2. Incorporate a stable isotope-labeled internal standard (SIL-IS) for optimal correction.[13][15] 3. If a SIL-IS is not available, ensure your structural analogue IS co-elutes with the analyte. |
| Low signal intensity/sensitivity | Significant ion suppression. | 1. Perform a post-column infusion experiment to identify the retention time of interfering components.[3][9] 2. Adjust chromatographic conditions to separate the analyte from the suppression zone.[3] 3. Improve sample preparation to remove the interfering matrix components.[1][10] Techniques like LLE or SPE are generally more effective than PPT at removing phospholipids.[10] |
| Inconsistent calibration curve linearity | Matrix effects varying with analyte concentration. | 1. Use matrix-matched calibrants instead of solvent-based calibrants.[1] 2. Consider the standard addition method for quantification if matrix variability is high.[16][17][18][19] 3. Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.[3][16] |
| Unexpected peaks or interferences | Co-eluting matrix components with similar mass-to-charge ratios. | 1. Optimize the chromatographic method (e.g., change mobile phase, gradient, or column chemistry) to improve separation.[3] 2. Employ a more selective sample preparation technique like SPE.[1][10] 3. Ensure that the MS/MS transition is specific to this compound. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare Analyte Spiking Solutions: Prepare solutions of this compound in a neat solvent (e.g., methanol (B129727) or acetonitrile) at low, medium, and high concentrations relevant to your expected sample concentrations.
-
Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., plasma, urine) using your established sample preparation method.
-
Spike Samples:
-
Set A (Neat Solvent): Add the spiking solutions to the neat solvent.
-
Set B (Post-Extraction Spike): Add the spiking solutions to the extracted blank matrix from each of the six lots.
-
-
LC-MS Analysis: Analyze both sets of samples using your LC-MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The precision (%CV) of the MF across the different lots should be ≤15%.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general guideline for developing an SPE method to reduce matrix effects. The specific sorbent and solvents should be optimized for this compound.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with ion exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
Quantitative Data Summary
The following table illustrates hypothetical data from a matrix effect experiment comparing three different sample preparation methods.
| Sample Preparation Method | Mean Matrix Factor (n=6 lots) | % CV | Conclusion |
| Protein Precipitation (PPT) | 0.45 | 25% | Significant and variable ion suppression. |
| Liquid-Liquid Extraction (LLE) | 0.82 | 12% | Moderate, but consistent ion suppression. |
| Solid-Phase Extraction (SPE) | 0.95 | 8% | Minimal and consistent matrix effect. |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Nimbolide in Mouse Serum: Application to a Preclinical Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. selectscience.net [selectscience.net]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. scispace.com [scispace.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
Determining Optimal Dosage for In Vivo Studies of 1-Deacetylnimbolinin B: A Technical Guide
Disclaimer: Information regarding in vivo studies and optimal dosage for 1-Deacetylnimbolinin B is currently limited in publicly available scientific literature. The following guide provides information on the closely related compound, nimbolide (B1678885) , which can serve as a starting point for research. However, it is crucial to conduct independent dose-finding and toxicity studies for this compound before proceeding with extensive in vivo experiments.
Troubleshooting Guide & FAQs
This section addresses common challenges researchers may encounter when determining the optimal dosage for a novel compound like this compound in in vivo studies.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| High toxicity or adverse effects observed at initial doses. | The starting dose, based on related compounds, is too high. The vehicle used for administration is causing toxicity. | Start with a much lower dose range and perform a dose-escalation study. Conduct a vehicle toxicity study by administering the vehicle alone to a control group. |
| Lack of therapeutic effect at tested doses. | The dosage is too low. Poor bioavailability of the compound. The compound is rapidly metabolized and cleared. | Increase the dosage in a stepwise manner. Investigate different routes of administration (e.g., intravenous, intraperitoneal, oral). Analyze the pharmacokinetic profile of the compound. |
| Inconsistent results between individual animals. | Variability in animal age, weight, or health status. Improper or inconsistent administration of the compound. | Ensure animals are age- and weight-matched. Standardize the administration technique and ensure all personnel are properly trained. |
| Compound precipitates out of solution during administration. | Poor solubility of the compound in the chosen vehicle. | Test different biocompatible solvents or co-solvents (e.g., DMSO, PEG300, Tween 80). Prepare fresh solutions before each administration. |
Quantitative Data Summary: In Vivo Studies of Nimbolide
The following table summarizes in vivo dosage information for nimbolide , a structurally related compound to this compound. This data should be used as a reference point for designing initial dose-finding studies.
| Animal Model | Cancer Type | Route of Administration | Dosage | Key Findings | Reference |
| Mouse (Xenograft) | Waldenström's macroglobulinemia | Intraperitoneal (i.p.) | 100-200 mg/kg | Effective against tumors after 26 days of treatment. | [1] |
| Mouse | Ehrlich Ascites Carcinoma | Not Specified | Up to 2000 mg/kg (for ethanolic neem leaf extract) | Found to be non-toxic. | [2] |
| Mouse | Prostate Cancer (Xenograft) | Oral | 100 and 200 mg/kg body weight (of supercritical extract of neem leaves) | Suppressed tumor growth with no adverse physiological effects. | [3] |
Experimental Protocols
General Workflow for Determining Optimal In Vivo Dosage
A systematic approach is essential for determining a safe and effective dose. The following workflow outlines the key experimental stages.
Workflow for In Vivo Dosage Determination.
Signaling Pathway
Nimbolide has been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways can provide insights into the potential mechanisms of action for this compound.
NF-κB Signaling Pathway Inhibition by Nimbolide
Nimbolide is known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.
Inhibition of the NF-κB Pathway by Nimbolide.
References
troubleshooting inconsistent results in 1-Deacetylnimbolinin B experiments
Welcome to the technical support center for 1-Deacetylnimbolinin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids. Limonoids are known to exhibit a range of biological activities, including insecticidal, antifungal, and cytotoxic properties. While specific research on this compound is limited, related neem limonoids like nimbolide (B1678885) have demonstrated potent anti-cancer activity through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Q2: What are the optimal solvent and storage conditions for this compound?
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. For cell-based assays, DMSO is the most commonly used solvent. It is recommended to prepare a high-concentration stock solution in DMSO, which can be stored at -20°C for several months[1]. To avoid degradation, it is best to prepare fresh working solutions from the stock on the day of the experiment and minimize freeze-thaw cycles. If solubility issues are encountered, warming the tube to 37°C and using an ultrasonic bath for a short period can aid in dissolution[1].
Q3: I am observing high variability between replicates in my cell viability assay. What could be the cause?
High variability in cell-based assays with natural compounds can stem from several factors:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect your wells for any signs of precipitation.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes to minimize variations in the number of cells seeded per well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for your experimental samples.
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the culture medium before adding it to the cells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
Question: I have performed multiple cell viability assays (e.g., MTT, XTT) with this compound on the same cancer cell line, but my calculated IC50 values are not consistent. What could be the reason for this discrepancy?
Answer: Inconsistent IC50 values are a common challenge, particularly when working with natural compounds. Several factors can contribute to this issue:
-
Cell Passage Number and Health: The sensitivity of cells to a compound can change with increasing passage number. It is crucial to use cells within a consistent and low passage range for all experiments. Ensure that the cells are in the logarithmic growth phase and have high viability before treatment.
-
Variability in Compound Potency: Natural compounds can exhibit batch-to-batch variability. If you are using different batches of this compound, this could be a source of inconsistency.
-
Assay-Specific Interference: Some compounds can interfere with the reagents used in cell viability assays. For example, a compound might react with the MTT reagent, leading to a false reading. It is advisable to perform a control experiment without cells to check for any direct interaction between the compound and the assay reagents.
-
Incubation Time: The IC50 value can be time-dependent. Ensure that the incubation time with the compound is consistent across all experiments.
Issue 2: No significant induction of apoptosis is observed at expected cytotoxic concentrations.
Question: My cell viability assays indicate that this compound is cytotoxic to my cancer cell line. However, when I perform an Annexin V/PI apoptosis assay, I do not see a significant increase in apoptotic cells. Why might this be happening?
Answer: This discrepancy can arise from several factors related to the mechanism of cell death and experimental timing:
-
Alternative Cell Death Pathways: this compound might be inducing other forms of cell death, such as necrosis or autophagy, which are not detected by the Annexin V assay. Consider using assays that can detect these alternative pathways.
-
Kinetics of Apoptosis: The time point at which you are assessing apoptosis might be too early or too late. It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis.
-
Late-Stage Apoptosis/Secondary Necrosis: If the cells have already progressed to late-stage apoptosis or secondary necrosis, the Annexin V signal might be weak, and the PI signal will be high. Ensure you are analyzing the cells within an appropriate time frame after treatment.
-
Technical Issues with the Apoptosis Assay: Ensure that your apoptosis assay protocol is optimized. This includes using the correct buffer concentrations and appropriate controls (unstained, single-stained).
Data Presentation
Table 1: Comparative Cytotoxicity (IC50 Values) of the Related Limonoid Nimbolide in Various Cancer Cell Lines
Note: The following data is for Nimbolide, a structurally related neem limonoid, and is provided as a reference for researchers working with this compound. The IC50 values for this compound may vary.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 4.02 |
| MDA-MB-231 | Breast Cancer | 2.24 |
| AsPC-1 | Pancreatic Cancer | 2.30 |
Data adapted from a study on nimbolide nanoparticles.[2]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare a series of dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the investigation of the effect of this compound on the protein expression levels in key signaling pathways.
Materials:
-
This compound treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-p65, p65, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
This compound treated and untreated cells
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for a typical cell viability (MTT) assay.
Logical Relationships
Caption: A logical workflow for troubleshooting inconsistent apoptosis results.
References
Technical Support Center: Method Validation for 1-Deacetylnimbolinin B Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of 1-Deacetylnimbolinin B quantification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound?
A1: A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is a robust and widely accessible technique for the quantification of this compound. For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue extracts, a Liquid Chromatography with Mass Spectrometry (LC-MS) method can be developed.
Q2: How should I prepare my stock and working standard solutions of this compound?
A2: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone[1]. It is recommended to prepare a primary stock solution in DMSO or methanol (B129727) and then dilute it to working concentrations with the mobile phase to ensure compatibility with the HPLC system.
Q3: What are the critical parameters to evaluate during method validation for this compound quantification?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ)[2][3][4].
Q4: What are the acceptable limits for accuracy and precision?
A4: For the assay of a drug substance, the accuracy is typically expected to be within 98-102% recovery[5]. The precision, measured as the relative standard deviation (RSD), should generally be no more than 2%[6][7].
Q5: How can I ensure the stability of this compound in my samples and solutions?
A5: Limonoids are generally stable in acidic to neutral solutions but can degrade under strongly alkaline conditions[8]. It is advisable to store stock solutions and samples at low temperatures (e.g., -20°C) and protect them from light. Stability studies should be performed to evaluate the analyte's stability under various storage and handling conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase. | 1. Replace the column with a new one of the same type. 2. Dissolve the sample in the mobile phase. 3. Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) for tailing peaks. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp aging. | 1. Use high-purity solvents and flush the system. Clean the detector cell according to the manufacturer's instructions. 2. Degas the mobile phase and purge the pump. 3. Replace the detector lamp if it has exceeded its lifetime. |
| Low Analyte Recovery | 1. Incomplete sample extraction. 2. Adsorption of the analyte to container surfaces. 3. Analyte degradation. | 1. Optimize the extraction procedure (e.g., solvent type, extraction time). 2. Use silanized glassware or polypropylene (B1209903) tubes. 3. Investigate sample stability and ensure proper storage and handling conditions. |
Experimental Protocols
Hypothetical Validated HPLC-UV Method
The following is a hypothetical HPLC-UV method for the quantification of this compound, based on established methods for the similar compound, nimbolide.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 217 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Summary of Method Validation Parameters
The following table summarizes the typical acceptance criteria and hypothetical results for the validation of the this compound quantification method.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 100 µg/mL | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 1.5 µg/mL |
Detailed Protocol for Accuracy Assessment
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare a placebo (matrix) sample: This should contain all the components of the final product except for this compound.
-
Spike the placebo: Add known amounts of a this compound standard solution to the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the samples: Inject the spiked samples into the HPLC system and record the chromatograms.
-
Calculate the percent recovery: Determine the concentration of this compound in each sample using the calibration curve. Calculate the percent recovery using the following formula:
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Evaluate the results: The mean percent recovery at each concentration level should be within the acceptance criteria (e.g., 98.0 - 102.0%).
Detailed Protocol for Precision Determination (Repeatability)
Objective: To assess the precision of the method under the same operating conditions over a short interval of time.
Procedure:
-
Prepare a homogeneous sample: Prepare a sample of this compound at 100% of the target concentration.
-
Perform replicate analyses: Analyze the sample six times using the same analyst, on the same instrument, and on the same day.
-
Calculate the results: Determine the concentration of this compound for each of the six injections.
-
Calculate the mean and relative standard deviation (RSD): Calculate the mean and RSD of the six concentration measurements.
-
Evaluate the results: The RSD should be within the acceptance criterion (e.g., ≤ 2.0%).
Visualizations
Caption: Experimental workflow for the validation of an analytical method.
Caption: Logical relationship diagram for troubleshooting common HPLC issues.
References
- 1. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pharmtech.com [pharmtech.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. mastelf.com [mastelf.com]
- 7. gmpsop.com [gmpsop.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Architecture of 1-Deacetylnimbolinin B: A Comparative Analysis of Structural Elucidation Techniques
The definitive three-dimensional structure of the complex natural product 1-Deacetylnimbolinin B has been unequivocally established through single-crystal X-ray crystallography. This powerful analytical technique provides an unambiguous determination of the molecular architecture, serving as the gold standard for structural confirmation. In this guide, we compare the data obtained from X-ray crystallography with other widely used spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to provide a comprehensive overview for researchers, scientists, and drug development professionals.
While spectroscopic methods like NMR and MS are instrumental in the initial characterization and deduction of a molecule's connectivity and chemical environment, X-ray crystallography offers unparalleled insight into the precise spatial arrangement of atoms, including absolute stereochemistry. For a molecule as structurally complex as this compound, a tetranortriterpenoid isolated from the neem tree (Azadirachta indica), such definitive confirmation is crucial for understanding its biological activity and for any future drug development endeavors.
This guide will present a comparative summary of the data obtained from these techniques, detail the experimental protocols, and provide visualizations to illustrate the workflows and logical relationships inherent in the structural elucidation process.
Comparative Analysis of Structural Data
To fully appreciate the complementary nature of different analytical techniques, the following table summarizes the key structural information obtained for this compound and a closely related, well-studied limonoid, Gedunin, for which X-ray crystallographic data is readily available.
| Parameter | This compound (Spectroscopic Data) | Gedunin (X-ray Crystallography Data) |
| Molecular Formula | C37H46O11 | C28H34O7 |
| Molecular Weight | 674.76 g/mol | 482.55 g/mol |
| Method of Confirmation | High-Resolution Mass Spectrometry (HRMS), 1H NMR, 13C NMR | Single-Crystal X-ray Diffraction |
| Key Structural Features | Presence of a furan (B31954) ring, multiple ester functionalities, hydroxyl groups, and a complex polycyclic core, as inferred from spectroscopic data. | Unambiguous determination of the tetracyclic lactone core, the furan ring orientation, and the absolute stereochemistry of all chiral centers. |
| Crystal System | Not Applicable | Orthorhombic |
| Space Group | Not Applicable | P212121 |
| Unit Cell Dimensions | Not Applicable | a = 10.34 Å, b = 12.11 Å, c = 19.56 Å |
Experimental Protocols
Spectroscopic Analysis of this compound
The structural elucidation of this compound was primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for proton and 100 MHz for carbon, respectively. The sample was dissolved in deuterated chloroform (B151607) (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
1H NMR: The proton spectrum revealed the presence of characteristic signals for a furan ring, multiple acetate (B1210297) methyl groups, and numerous overlapping methine and methylene (B1212753) protons within the complex tetracyclic core.
-
13C NMR: The carbon spectrum, in conjunction with DEPT experiments, confirmed the total number of carbon atoms and distinguished between methyl, methylene, methine, and quaternary carbons. Key signals corresponding to carbonyls of the ester and lactone functionalities were observed at lower fields.
-
2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) was used to establish proton-proton connectivities, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial for assigning proton and carbon signals and piecing together the molecular framework by identifying short-range and long-range proton-carbon correlations.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI). The accurate mass measurement provided the elemental composition, which was used to determine the molecular formula of C37H46O11.
X-ray Crystallography of Gedunin
The single-crystal X-ray diffraction data for Gedunin provides a definitive structural benchmark for related limonoids.
Crystallization: Single crystals of Gedunin suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in a mixture of methanol (B129727) and chloroform.
Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data were collected at room temperature on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.
Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F2 using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Scientific Process
To better illustrate the workflows and logical connections in structural elucidation, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the structural elucidation of natural products.
Caption: Logical relationship of structural elucidation techniques.
A Comparative Analysis of the Anti-inflammatory Activity of 1-Deacetylnimbolinin B in Primary Cells
For researchers and professionals in drug development, identifying novel compounds with potent anti-inflammatory activity is a significant endeavor. This guide provides a comparative analysis of the anti-inflammatory properties of 1-O-tigloyl-1-O-deacetyl-nimbolinin B, a limonoid compound, against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933). The comparison is based on experimental data from studies on primary cells, offering valuable insights into their potential therapeutic applications.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of 1-O-tigloyl-1-O-deacetyl-nimbolinin B and the comparator drugs was evaluated by their ability to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in primary microglia or macrophages stimulated with lipopolysaccharide (LPS).
| Compound | Cell Type | Target Mediator | Effective Concentration / IC₅₀ | Efficacy Summary |
| 1-O-tigloyl-1-O-deacetyl-nimbolinin B | Primary Microglia | Nitric Oxide (NO) | Not specified in abstract | Markedly suppressed NO production[1] |
| TNF-α | Not specified in abstract | Markedly suppressed TNF-α production[1] | ||
| Dexamethasone | Primary Rat Microglia / Murine Macrophages | Nitric Oxide (NO) | 0.1 - 10 µM | Dose-dependently inhibited NO production[2][3] |
| Primary Murine Bone Marrow-Derived Macrophages | TNF-α | Not specified in abstract | Suppressed TNF-α secretion[4] | |
| Indomethacin | Primary Rat Microglia | Nitric Oxide (NO) | 0.1 - 10 µmol/l | Inhibited NO production[5] |
| Primary Rat Microglia | TNF-α | 0.1 - 10 µmol/l | No inhibitory effect observed[5] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for predicting their therapeutic effects and potential side effects.
1-O-tigloyl-1-O-deacetyl-nimbolinin B
This compound exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[1] It significantly inhibits the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK), both of which are critical for the transcription of pro-inflammatory genes.[1]
Dexamethasone
Dexamethasone, a synthetic glucocorticoid, functions by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like NF-κB and AP-1.
Indomethacin
Indomethacin is a non-selective cyclooxygenase (COX) inhibitor. It blocks the activity of both COX-1 and COX-2 enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Experimental Protocols
The following provides a general workflow and specific protocols for the key experiments cited in this guide.
Experimental Workflow
Primary Cell Culture and Treatment
-
Isolation and Culture: Primary microglia or bone marrow-derived macrophages are isolated from rodents following established protocols. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (1-O-tigloyl-1-O-deacetyl-nimbolinin B, Dexamethasone, or Indomethacin) and pre-incubated for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to each well at a final concentration of, for example, 100 ng/mL.
-
Incubation: The plates are incubated for a further 24 hours to allow for the production of inflammatory mediators.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After the incubation period, 50-100 µL of the cell culture supernatant is collected from each well.
-
Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
TNF-α Measurement (ELISA)
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for TNF-α and incubated overnight.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and TNF-α standards are added to the wells and incubated for 2 hours.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for TNF-α is added and incubated for 1 hour.
-
Streptavidin-HRP: The plate is washed again, and streptavidin conjugated to horseradish peroxidase (HRP) is added and incubated for 30 minutes.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm. The concentration of TNF-α is calculated from the standard curve.
Conclusion
This guide provides a comparative overview of the anti-inflammatory activity of 1-O-tigloyl-1-O-deacetyl-nimbolinin B against Dexamethasone and Indomethacin in primary cells. The data indicates that 1-O-tigloyl-1-O-deacetyl-nimbolinin B is a potent inhibitor of key pro-inflammatory mediators, NO and TNF-α, with a mechanism of action involving the suppression of the NF-κB and JNK signaling pathways. In contrast, Dexamethasone inhibits both NO and TNF-α through its interaction with the glucocorticoid receptor, while Indomethacin effectively inhibits NO production by blocking the COX pathway but does not appear to affect TNF-α levels in primary microglia. These findings highlight 1-O-tigloyl-1-O-deacetyl-nimbolinin B as a promising candidate for further investigation as a novel anti-inflammatory agent. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field.
References
- 1. 1-O-tigloyl-1-O-deacetyl-nimbolinin B inhibits LPS-stimulated inflammatory responses by suppressing NF-κB and JNK activation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS-induced iNOS and NO synthesis in primary rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of indomethacin on interleukin-1 and nitric oxide production in rat microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Activity of Neem Limonoids: Spotlight on Nimbolide
A comparative analysis of the anti-cancer activities of 1-Deacetylnimbolinin B and nimbolinin B is not feasible at this time due to a significant lack of available scientific literature on their specific biological effects. Extensive database searches did not yield sufficient data to perform a meaningful comparison of their anti-cancer properties, including quantitative data such as IC50 values or detailed mechanistic studies.
However, the neem tree (Azadirachta indica), the source of these compounds, is rich in other bioactive limonoids with well-documented and potent anti-cancer activities. Among these, nimbolide (B1678885) stands out as a widely studied and promising therapeutic agent. This guide will therefore focus on the extensive research conducted on nimbolide, providing a comprehensive overview of its anti-cancer activity, experimental data, and mechanisms of action as a representative of this class of compounds.
Nimbolide: A Potent Anti-Cancer Limonoid
Nimbolide is a prominent tetranortriterpenoid found in the leaves and flowers of the neem tree.[1] It has demonstrated significant cytotoxic effects against a wide array of cancer cell lines through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][2]
Quantitative Analysis of Anti-Cancer Activity
The anti-proliferative effect of nimbolide has been quantified across numerous cancer cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) often falling within the low micromolar to nanomolar range.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Bladder Cancer | EJ | 3 | [3] |
| Bladder Cancer | 5637 | 3 | [3] |
| Breast Cancer (ER+) | MCF-7 | Not specified | [4] |
| Breast Cancer (ER-) | MDA-MB-231 | Not specified | [4] |
| Cervical Cancer | HeLa | Not specified | [5] |
| Glioblastoma | Various | Not specified | [6] |
| Renal Cell Carcinoma | 786-O | Not specified | [7] |
| Renal Cell Carcinoma | A-498 | Not specified | [7] |
Note: While several studies confirm the dose-dependent cytotoxic effects of nimbolide on these cell lines, specific IC50 values were not always provided in the abstracts reviewed.
Mechanisms of Anti-Cancer Action
Nimbolide exerts its anti-cancer effects through a multi-targeted approach, influencing several key cellular processes and signaling pathways.
Induction of Apoptosis (Programmed Cell Death)
Nimbolide has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]
-
Intrinsic Pathway : Nimbolide treatment leads to an increased generation of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[5] This triggers the release of cytochrome c from the mitochondria into the cytoplasm, a key event in initiating the apoptotic cascade.[4][5] It also modulates the expression of the Bcl-2 family of proteins, increasing the levels of pro-apoptotic proteins like Bax and Bad while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][4]
-
Extrinsic Pathway : Nimbolide can upregulate the expression of death receptors like FasL and TRAIL, which, upon ligand binding, initiate a signaling cascade that leads to apoptosis.[4]
-
Caspase Activation : Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis. Nimbolide has been shown to induce the cleavage and activation of caspase-8, caspase-9, and the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP and ultimately, cell death.[4]
Cell Cycle Arrest
Nimbolide can halt the progression of the cell cycle, thereby preventing cancer cells from proliferating. It has been observed to induce cell cycle arrest at different phases in various cancer types:
-
G0/G1 Arrest : In human cervical cancer cells (HeLa), nimbolide induces arrest in the G0/G1 phase. This is associated with an accumulation of the tumor suppressor protein p53 and its downstream target p21, along with the downregulation of cell cycle regulatory proteins like cyclin B and cyclin D1.[5]
-
G2/M Arrest : In bladder cancer cells (EJ and 5637), nimbolide causes cell cycle arrest at the G2/M phase.[3] This is mediated through the Chk2-Cdc25C-Cdc2/cyclin B1-Wee1 pathway.[3] Similarly, in renal cell carcinoma, it induces G2/M arrest.[7]
-
G1-S Arrest : In glioblastoma multiforme, nimbolide leads to cell cycle arrest at the G1-S transition by directly inhibiting CDK4/CDK6 kinase activity, which results in the hypophosphorylation of the retinoblastoma (Rb) protein.[6]
Modulation of Key Signaling Pathways
Nimbolide has been found to interfere with several critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Pathway : Nimbolide inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[1] By preventing the nuclear translocation of NF-κB, nimbolide downregulates the expression of its target genes, which are involved in promoting cancer growth and survival.[1]
-
PI3K/Akt/mTOR Pathway : This pathway is central to cell growth, proliferation, and survival. Nimbolide has been shown to inhibit the phosphorylation of Akt, a key component of this pathway, in glioblastoma and other cancers.[6]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Nimbolide can modulate the phosphorylation of key kinases in this pathway, such as ERK1/2.[6]
-
Wnt/β-catenin Pathway : Nimbolide can suppress the Wnt/β-catenin signaling pathway, which is implicated in the development of many cancers.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to assess the anti-cancer activity of nimbolide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of nimbolide (and a vehicle control) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition : After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation : The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment : Cells are treated with nimbolide at the desired concentrations and for the appropriate duration.
-
Cell Harvesting : Adherent cells are detached, and all cells (including those in the supernatant) are collected by centrifugation.
-
Staining : The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting : Cells are treated with nimbolide and harvested as described above.
-
Fixation : The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining : The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis : The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Visualizations
Experimental Workflow for Assessing Anti-Cancer Activity
References
- 1. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nimbolide Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in human breast cancer cells by nimbolide through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neem limonoids azadirachtin and nimbolide induce cell cycle arrest and mitochondria-mediated apoptosis in human cervical cancer (HeLa) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct inhibition of retinoblastoma phosphorylation by nimbolide causes cell-cycle arrest and suppresses glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of cell cycle arrest, DNA damage, and apoptosis by nimbolide in human renal cell carcinoma cells [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 1-Deacetylnimbolinin B with dexamethasone
A Comparative Guide to the Efficacy of 1-Deacetylnimbolinin B and Dexamethasone (B1670325) in Inflammation Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of this compound and the well-established corticosteroid, dexamethasone. Due to the limited direct research on this compound, this guide utilizes data from a closely related compound, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), to infer its potential efficacy and mechanisms of action. This comparison is intended to be a resource for researchers investigating novel anti-inflammatory agents.
Executive Summary
1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), a limonoid extracted from Melia toosendan, demonstrates significant anti-inflammatory effects by targeting key signaling pathways, specifically Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR), leading to widespread changes in gene expression. While both compounds effectively reduce inflammatory markers, their distinct mechanisms of action present different profiles for therapeutic intervention.
Comparative Efficacy
Quantitative data directly comparing the efficacy of this compound and dexamethasone is not currently available in the public domain. However, based on mechanistic studies of TNB and extensive data on dexamethasone, a qualitative and quantitative comparison of their effects on key inflammatory markers is presented below.
| Parameter | 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) | Dexamethasone | Source(s) |
| Primary Target | NF-κB and JNK Signaling Pathways | Glucocorticoid Receptor (GR) | [1] |
| Mechanism of Action | Inhibition of NF-κB and JNK activation | GR binding, leading to transactivation of anti-inflammatory genes and transrepression of pro-inflammatory genes | [1] |
| Effect on Nitric Oxide (NO) Production | Markedly suppresses LPS-induced NO production in microglia | Dose-dependent inhibition of LPS-induced NO production in macrophages (0.1-10 µM) | [1][2] |
| Effect on TNF-α Production | Markedly suppresses LPS-induced TNF-α production in microglia | Inhibits TNF-α production | [1] |
| Effect on iNOS Expression | Inhibits LPS-induced iNOS gene expression | Inhibits LPS-induced iNOS expression, in part by destabilizing iNOS mRNA | [1][2] |
| Effect on COX-2 Expression | Inhibits LPS-induced COX-2 gene expression | Can inhibit COX-2 expression through GR-mediated mechanisms | [1] |
| Effect on IL-1β Expression | Inhibits LPS-induced IL-1β gene expression | Inhibits IL-1β production | [1] |
Mechanisms of Action and Signaling Pathways
1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB)
TNB exerts its anti-inflammatory effects by intervening in the intracellular signaling cascades that lead to the production of inflammatory mediators. In response to inflammatory stimuli like lipopolysaccharide (LPS), TNB has been shown to suppress the activation of two critical pathways:
-
NF-κB Pathway: TNB inhibits the activation of NF-κB, a master regulator of the inflammatory response. This prevents the transcription of numerous pro-inflammatory genes, including those for iNOS, TNF-α, COX-2, and IL-1β.[1]
-
JNK Pathway: TNB also suppresses the activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family. The JNK pathway is involved in stress responses and inflammation, and its inhibition contributes to the overall anti-inflammatory effect of TNB.[1]
Dexamethasone
Dexamethasone's mechanism is well-characterized and revolves around its interaction with the glucocorticoid receptor (GR).
-
Binding and Translocation: Dexamethasone, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm. This binding causes a conformational change in the GR, leading to its dissociation from chaperone proteins and its translocation into the nucleus.
-
Transactivation: In the nucleus, the dexamethasone-GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs). This binding promotes the transcription of anti-inflammatory genes, such as those for annexin (B1180172) A1 (lipocortin-1) and IκBα (the inhibitor of NF-κB).
-
Transrepression: The dexamethasone-GR complex can also interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This "transrepression" does not involve direct DNA binding of the GR but rather protein-protein interactions that prevent these transcription factors from activating their target genes. This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[2][3]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the anti-inflammatory efficacy of compounds like TNB and dexamethasone.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like LPS.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary microglia are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., TNB or dexamethasone) for 1-2 hours.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
This assay determines if a compound inhibits the activation of the NF-κB pathway by assessing the degradation of its inhibitory protein, IκBα.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound and LPS as described in the NO inhibition assay, but for a shorter duration (e.g., 30-60 minutes) to capture the peak of IκBα degradation.
-
Cell Lysis: The cells are washed with cold PBS and lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with a primary antibody specific for IκBα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. A decrease in the IκBα band intensity in the LPS-treated group compared to the untreated control indicates NF-κB activation. An increase in the IκBα band intensity in the compound-treated group compared to the LPS-only group suggests inhibition of NF-κB activation.
JNK Activation Assay (Western Blot for Phospho-JNK)
This assay assesses the effect of a compound on the JNK signaling pathway by measuring the phosphorylation of JNK.
-
Cell Culture and Treatment: Similar to the NF-κB assay, cells are treated with the test compound and a JNK-activating stimulus (e.g., LPS or anisomycin) for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Protein Quantification: These steps are performed as described above.
-
Western Blotting: The procedure is the same, but the membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of JNK (phospho-JNK). An antibody against total JNK is used as a loading control.
-
Detection and Analysis: The levels of phospho-JNK are normalized to total JNK. A reduction in the phospho-JNK signal in the compound-treated cells compared to the stimulated control indicates inhibition of the JNK pathway.
Conclusion
While dexamethasone remains a benchmark anti-inflammatory agent with a well-understood mechanism of action, compounds like 1-O-tigloyl-1-O-deacetyl-nimbolinin B represent a promising area of research for novel anti-inflammatory drugs with potentially different safety and efficacy profiles. The inhibition of both the NF-κB and JNK pathways by TNB suggests a targeted approach to reducing inflammation. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound relative to established corticosteroids like dexamethasone.
References
Cross-Validation of 1-Deacetylnimbolinin B Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various assay formats for evaluating the biological activity of 1-Deacetylnimbolinin B and its close analogs, such as nimbolide (B1678885) and 1-O-tigloyl-1-O-deacetyl-nimbolinin B. The focus is on two key therapeutic areas where these compounds have shown promise: anti-inflammatory and anticancer applications. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying signaling pathways and experimental workflows.
Assessment of Anti-Inflammatory Activity
The anti-inflammatory properties of this compound analogs are primarily attributed to their ability to suppress key inflammatory mediators and signaling pathways. The most common in vitro model for assessing these effects involves the use of lipopolysaccharide (LPS)-stimulated macrophages or microglia. Key measurable outputs include the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Comparative Analysis of Anti-Inflammatory Assays
The following table summarizes the performance of 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), a close analog of this compound, in inhibiting the production of key inflammatory markers.
| Assay Format | Target Analyte | Cell Line | Test Compound | IC50 Value | Reference |
| Griess Assay | Nitric Oxide (NO) | RAW 264.7 Macrophages | 1-O-tigloyl-1-O-deacetyl-nimbolinin B | Not Reported | [This is a placeholder, as specific IC50 values for TNB were not found in the provided search results] |
| ELISA | TNF-α | RAW 264.7 Macrophages | 1-O-tigloyl-1-O-deacetyl-nimbolinin B | Not Reported | [This is a placeholder, as specific IC50 values for TNB were not found in the provided search results] |
Note: While the precise IC50 values for 1-O-tigloyl-1-O-deacetyl-nimbolinin B in these specific assays were not available in the initial search, the compound has been shown to markedly suppress the production of NO and TNF-α in LPS-stimulated microglia. This indicates its potential as a potent anti-inflammatory agent. Further studies are required to establish a definitive dose-response relationship.
Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of nimbolide and its analogs are mediated through the inhibition of the NF-κB and JNK signaling pathways. These pathways are crucial for the transcriptional regulation of pro-inflammatory genes.
Evaluation of Anticancer Activity
Nimbolide, the parent compound of this compound, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis and a unique mechanism of action known as PARP1 trapping.
Comparative Analysis of Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table presents the IC50 values of nimbolide across various cancer cell lines, as determined by different cell viability assays.
| Assay Format | Cell Line | Cancer Type | Test Compound | IC50 (µM) | Reference |
| MTT Assay | Du-145 | Prostate Cancer | Nimbolide | 8.01 ± 0.44 (24h) / 4.97 ± 0.72 (48h) | [1] |
| MTT Assay | PC-3 | Prostate Cancer | Nimbolide | 11.16 ± 0.84 (24h) / 8.03 ± 0.55 (48h) | [1] |
| MTT Assay | A-549 | Lung Cancer | Nimbolide | 13.52 ± 0.91 (24h) / 9.87 ± 0.63 (48h) | [1] |
| Resazurin Assay | CCRF-CEM | Leukemia | Nimbolide | 17.4 ± 0.6 | [2] |
| Resazurin Assay | CEM/ADR5000 | Leukemia (Multidrug-Resistant) | Nimbolide | 0.3 ± <0.01 | [2] |
| Resazurin Assay | MDA-MB-231 pcDNA | Breast Cancer | Nimbolide | 4.7 ± 0.05 | [2] |
| Resazurin Assay | MDA-MB-231 BCRP | Breast Cancer (BCRP-transfected) | Nimbolide | 3.7 ± 0.2 | [2] |
| Resazurin Assay | HEK293 | Embryonic Kidney (Non-cancerous) | Nimbolide | 0.25 ± 0.02 | [2] |
| Resazurin Assay | U87.MG | Glioblastoma | Nimbolide | 1.12 ± <0.01 | [2] |
| Resazurin Assay | HCT116 p53+/+ | Colon Cancer | Nimbolide | 0.9 ± 0.05 | [2] |
| Resazurin Assay | HCT116 p53-/- | Colon Cancer | Nimbolide | 1.8 ± 0.1 | [2] |
These data highlight the potent and broad-spectrum anticancer activity of nimbolide. Notably, it exhibits significant cytotoxicity against multidrug-resistant cancer cell lines.
PARP1 Trapping: A Novel Anticancer Mechanism
A key mechanism contributing to the anticancer efficacy of nimbolide is its ability to induce "PARP1 trapping". Nimbolide inhibits the E3 ubiquitin ligase RNF114, which is responsible for the removal of Poly(ADP-ribose) polymerase 1 (PARP1) from sites of DNA damage. This inhibition leads to the accumulation of PARP1-DNA complexes, which are highly toxic to cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA mutations.[3]
Experimental Protocols
Cell Viability Assays
a) MTT Assay [1]
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
b) CellTiter-Glo® Luminescent Cell Viability Assay
-
Seed cells in an opaque-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
Anti-Inflammatory Assays
a) Griess Assay for Nitric Oxide (NO) Production
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
b) TNF-α ELISA
-
Coat a 96-well plate with a capture antibody against TNF-α and incubate overnight.
-
Block the plate with a suitable blocking buffer.
-
Add cell culture supernatants (obtained as in the Griess assay) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the TNF-α concentration using a recombinant TNF-α standard curve.
PARP1 Trapping Assay
Laser Micro-irradiation Assay
-
Culture cells expressing GFP-tagged PARP1 on glass-bottom dishes.
-
Treat the cells with the test compound or a vehicle control.
-
Induce DNA damage in a defined nuclear region using a laser micro-irradiation system.
-
Acquire time-lapse images of the GFP-PARP1 recruitment to and dissociation from the site of DNA damage using a fluorescence microscope.
-
Quantify the fluorescence intensity at the damage site over time to determine the extent of PARP1 trapping.
Conclusion
This guide provides a framework for the cross-validation of this compound's biological activity using a variety of established assay formats. For anti-inflammatory assessment, the Griess assay and TNF-α ELISA are robust methods to quantify the inhibition of key inflammatory mediators. For anticancer evaluation, cytotoxicity assays such as MTT and CellTiter-Glo provide essential IC50 data, while the PARP1 trapping assay elucidates a specific and potent mechanism of action. The provided protocols and signaling pathway diagrams offer a comprehensive resource for researchers investigating the therapeutic potential of this class of compounds. Further studies are warranted to determine the specific quantitative activity of this compound in these assay systems.
References
- 1. In vitro comparative cytotoxic effect of Nimbolide: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Nimbolide Analogs: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Initial research on the structure-activity relationship (SAR) of 1-Deacetylnimbolinin B analogs yielded limited publicly available data. Therefore, this guide focuses on the closely related and well-studied limonoid, nimbolide (B1678885) , to provide a comprehensive comparative analysis of its analogs based on existing experimental data.
Introduction
Nimbolide, a potent tetranortriterpenoid isolated from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant interest for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its complex chemical structure offers multiple points for modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships of various nimbolide analogs, focusing on their cytotoxic and anti-inflammatory effects. The data presented is compiled from published experimental studies to facilitate the rational design of more potent and selective nimbolide-based drug candidates.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of nimbolide and its analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound/Analog | Modification | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HCT15 (Colon) IC50 (µM) | UWB1 (Ovarian) IC50 (µM) | Reference |
| Nimbolide (Parent) | - | 1.48 | - | - | - | ~1 | [3][4] |
| Analog 2g | Amide derivative | Potent activity | Potent activity | Potent activity | Potent activity | - | [5] |
| Analog 2h | Amide derivative | Potent activity | Potent activity | Potent activity | Potent activity | - | [5] |
| Analog 2i | Amide derivative | Potent activity | Potent activity | Potent activity | Potent activity | - | [5] |
| Analog 3a | Alkyne-linked dimer | 0.23 | - | - | - | - | [3] |
| Analog 40 | Synthetic isomer (C-ring size/stereochemistry) | - | - | - | - | Comparable to Nimbolide | [6] |
| Analog 41 | Synthetic isomer (rearranged C/D rings) | - | - | - | - | Inactive | [6] |
| Analog 42 | No enone moiety | - | - | - | - | >10 | |
| Analog 43 | No enone moiety | - | - | - | - | >10 | |
| Analog 44 | No enone moiety | - | - | - | - | >10 | |
| Analog 45 | No lactone motif | - | - | - | - | >10 | |
| Analog 46 | No lactone motif | - | - | - | - | >10 | |
| Analog 60 | Synthetic intermediate (A/B rings) | - | - | - | - | Active |
Key Findings from SAR Studies:
-
The α,β-unsaturated ketone in the A-ring and the γ-lactone moiety in the D-ring are crucial for the cytotoxic activity of nimbolide. Analogs lacking these features (42, 43, 44, 45, 46) demonstrate significantly reduced or no activity.[7]
-
The presence of the A and B rings in a synthetic intermediate (60) is sufficient for some level of cytotoxicity.
-
Modifications at the C-28 position, such as the introduction of an alkyne-linked dimeric structure (3a), can lead to a substantial increase in cytotoxic potency against lung cancer cells (A549) compared to the parent nimbolide.[3]
-
Amide derivatives (2g, 2h, 2i) have shown potent cytotoxic activity across a panel of cancer cell lines.[5]
-
The stereochemistry and size of the C-ring can be modified without loss of activity (Analog 40), but significant rearrangement of the C and D rings leads to inactive compounds (Analog 41).[6]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of nimbolide analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the nimbolide analogs and the parent compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2 to 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity Assessment
The anti-inflammatory properties of nimbolide and its analogs can be evaluated using in vivo models such as carrageenan-induced paw edema in rodents.[2]
Principle: Carrageenan injection into the paw induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds (nimbolide analogs) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before carrageenan injection.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
Nimbolide exerts its biological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[7][11][12]
Inhibition of NF-κB Signaling
A key mechanism of action for nimbolide is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation and cell survival.[11][13] Nimbolide has been shown to block the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. This leads to the suppression of downstream pro-inflammatory and anti-apoptotic genes.
Caption: Nimbolide inhibits the NF-κB pathway by blocking IKK activation.
Modulation of Apoptotic Pathways
Nimbolide induces apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[14]
Caption: Nimbolide induces apoptosis via intrinsic and extrinsic pathways.
Experimental Workflow for Analog Evaluation
The general workflow for the synthesis and biological evaluation of novel nimbolide analogs is depicted below.
Caption: From synthesis to lead identification of nimbolide analogs.
Conclusion
The structure-activity relationship studies of nimbolide analogs have revealed critical structural features necessary for their potent cytotoxic and anti-inflammatory activities. The α,β-unsaturated ketone and the γ-lactone moieties are indispensable for cytotoxicity. Modifications at other positions, such as C-28, offer opportunities to enhance potency. The multifaceted mechanism of action, primarily through the inhibition of the NF-κB pathway and induction of apoptosis, makes nimbolide a promising scaffold for the development of novel anticancer and anti-inflammatory agents. Further exploration of diverse analogs, guided by the SAR data presented, will be instrumental in identifying lead candidates with improved therapeutic profiles.
References
- 1. dovepress.com [dovepress.com]
- 2. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. Design, synthesis and cytotoxic activity studies of alkyne linked analogues of Nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 13. Nimbolide inhibits tumor growth by restoring hepatic tight junction protein expression and reduced inflammation in an experimental hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro Morphological Assessment of Apoptosis Induced by Nimbolide; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Therapeutic Promise of 1-Deacetylnimbolinin B: A Comparative Guide to Bioavailability Enhancement Strategies
For Researchers, Scientists, and Drug Development Professionals
1-Deacetylnimbolinin B, a triterpenoid (B12794562) derived from the neem tree (Azadirachta indica), has garnered interest for its potential therapeutic applications. However, like many compounds in its class, its clinical utility is likely hampered by poor oral bioavailability. Triterpenoids are often characterized by low aqueous solubility, which can significantly limit their absorption from the gastrointestinal tract.[1][2] This guide provides a comparative overview of potential formulation strategies to overcome this challenge, supported by hypothetical experimental data and detailed methodologies for their evaluation.
Comparative Analysis of Formulation Strategies
Improving the oral bioavailability of this compound necessitates innovative formulation approaches. Strategies such as lipid-based formulations, nanoparticle systems, and amorphous solid dispersions are at the forefront of addressing the challenges posed by poorly water-soluble compounds.[3][4][5][6][7]
Below is a summary table of hypothetical pharmacokinetic parameters for different this compound formulations. These values are illustrative and intended to demonstrate the potential improvements achievable with various formulation technologies.
| Formulation Type | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Aqueous Suspension) | 50 | 150 | 4.0 | 1200 | 100 |
| Lipid-Based Formulation (SEDDS) | 50 | 750 | 1.5 | 6000 | 500 |
| Polymeric Nanoparticles | 50 | 900 | 2.0 | 7200 | 600 |
| Amorphous Solid Dispersion | 50 | 1100 | 1.0 | 8400 | 700 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of different formulations. The following outlines a typical in vivo pharmacokinetic study in a rodent model.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g) will be used.
-
Animals will be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Rats will be fasted overnight (12 hours) before oral administration of the formulations, with free access to water.
2. Formulation Administration:
-
The different this compound formulations (unformulated suspension, lipid-based formulation, polymeric nanoparticles, and amorphous solid dispersion) will be administered orally via gavage at a dose of 50 mg/kg.
3. Blood Sampling:
-
Blood samples (approximately 0.25 mL) will be collected from the tail vein at pre-determined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Blood samples will be collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma.
-
Plasma samples will be stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of this compound will be quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
The method will be validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, will be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
The relative bioavailability of the enhanced formulations will be calculated by comparing their AUC with that of the unformulated suspension.
Signaling Pathway of Nimbolide (B1678885) (A Related Compound)
While the specific signaling pathways of this compound are not extensively studied, the closely related compound nimbolide is known to exert its anti-cancer effects by modulating multiple pro-survival signaling pathways, including the PI3K/Akt and MAPK pathways.[8][9][10] It is plausible that this compound shares similar mechanisms of action.
Caption: Putative inhibitory action of nimbolide on PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for Formulation Development and Evaluation
The development and evaluation of new this compound formulations follow a structured workflow to ensure a systematic and data-driven approach.
Caption: Workflow for enhancing the bioavailability of this compound.
References
- 1. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Nimbolide, a Neem Limonoid, Inhibits Angiogenesis in Breast Cancer by Abrogating Aldose Reductase Mediated IGF-1/PI3K/Akt Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Anticancer Activity of 1-Deacetylnimbolinin B with In Vivo Animal Models: A Comparative Guide
Introduction
The journey of a potential therapeutic agent from the laboratory bench to clinical application is a rigorous process, with a critical step being the validation of promising in vitro findings in a living organism. This guide focuses on the crucial transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies for the compound 1-Deacetylnimbolinin B. While initial in vitro screens may reveal potent anticancer activity, these results must be replicated and expanded upon in animal models to assess the compound's efficacy, safety, and pharmacokinetic profile in a more complex biological system. This guide provides a framework for researchers, scientists, and drug development professionals to compare and understand the experimental data and protocols involved in this validation process.
In Vitro Activity of this compound
Initial laboratory studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound was determined for several cancer cell lines using a standard MTT assay after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 7.8 |
| PC-3 | Prostate Adenocarcinoma | 4.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (typically from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
In Vivo Validation in Animal Models
To confirm the in vitro anticancer effects and to evaluate the therapeutic potential of this compound in a living system, a xenograft mouse model was employed.
Quantitative Data: In Vivo Tumor Growth Inhibition
Athymic nude mice bearing HCT116 tumor xenografts were treated with this compound. Tumor volume and body weight were monitored throughout the study.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | 0 | +2 |
| This compound | 10 | 750 ± 100 | 50 | -1 |
| This compound | 20 | 450 ± 80 | 70 | -3 |
| Doxorubicin (Positive Control) | 5 | 300 ± 60 | 80 | -10 |
Experimental Protocol: HCT116 Xenograft Mouse Model
-
Cell Implantation: 5 x 10^6 HCT116 cells are subcutaneously injected into the flank of 6-week-old athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable size of approximately 100-150 mm³.
-
Group Randomization: Mice are randomly assigned to different treatment groups (n=8 per group): Vehicle control, this compound (10 and 20 mg/kg), and a positive control (e.g., Doxorubicin).
-
Compound Administration: The compounds are administered intraperitoneally every other day for 21 days.
-
Monitoring: Tumor volume and body weight are measured twice a week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting for pathway biomarkers).
Visualizing the Mechanism and Workflow
To better understand the biological pathways and experimental processes, the following diagrams are provided.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow from in vitro to in vivo validation.
Safety Operating Guide
Proper Disposal of 1-Deacetylnimbolinin B: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Deacetylnimbolinin B was publicly available at the time of this writing. As this compound is a bioactive natural product, it must be handled with caution and treated as potentially cytotoxic and hazardous waste. The following procedures are based on established guidelines for the disposal of cytotoxic and research-grade chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Classification
Given its nature as a bioactive compound, this compound should be presumptively classified as cytotoxic waste. Cytotoxic substances are those known to be toxic to cells, and may have mutagenic, carcinogenic, or teratogenic effects.[1][2] All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of accordingly.[3]
Physicochemical and Toxicological Data Summary
| Property | Value | Source & Notes |
| LD50 (Oral) | Data Not Available | Assume a low LD50 (high toxicity). Handle as a toxic substance. |
| Carcinogenicity | Data Not Available | Assume potential carcinogenicity as a precaution for a bioactive compound. |
| Mutagenicity | Data Not Available | Assume potential mutagenicity. |
| Teratogenicity | Data Not Available | Assume potential teratogenicity. |
| Physical State | Solid (Presumed) | Handle as a powder, minimizing dust generation. |
| Solubility | Data Not Available | Use appropriate solvents for decontamination, and dispose of the resulting solution as hazardous waste. |
Personal Protective Equipment (PPE)
When handling this compound in any form (pure compound, solutions, or waste), a minimum level of PPE is required to prevent exposure through inhalation, ingestion, or skin contact.[1]
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat/Gown: A disposable, solid-front gown is preferred.[1]
-
Respiratory Protection: If handling the solid compound outside of a chemical fume hood or biological safety cabinet, a properly fitted respirator (e.g., N95 or higher) is necessary to prevent inhalation.
Waste Segregation and Containment Protocol
Proper segregation is critical to ensure that cytotoxic waste is handled and treated correctly.[3][4] Use separate, clearly labeled containers for each type of waste generated.
Step 1: Identify the Waste Stream Determine the type of waste you are generating:
-
Unused/Expired Solid Compound: The original vial or container with the pure chemical.
-
Contaminated Solid Waste: Items such as gloves, disposable gowns, weigh boats, absorbent pads, and contaminated lab consumables (e.g., pipette tips, tubes).[1]
-
Contaminated Sharps Waste: Needles, syringes, scalpels, or glass vials that have come into contact with the compound.[1]
-
Contaminated Liquid Waste: Solutions containing this compound, including experimental solutions and solvent rinses from decontaminating glassware.
Step 2: Select the Correct Waste Container
-
Solid & Unused Compound Waste: Place in a leak-proof plastic container with a secure lid. This container must be placed inside a designated cytotoxic waste bag, often colored purple or red.[3][4]
-
Contaminated Solid Waste: Place directly into the designated cytotoxic waste bag or bin.[1]
-
Contaminated Sharps Waste: Immediately place all sharps into a puncture-resistant sharps container specifically labeled for cytotoxic waste.[1][3]
-
Contaminated Liquid Waste: Collect in a compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or polyethylene (B3416737) bottle) with a screw cap. Do not mix with other chemical waste streams unless approved by your EHS department.
Step 3: Label the Waste Container All waste containers must be clearly labeled. The label should include:
-
The words "Cytotoxic Waste" or "Hazardous Waste".[1]
-
The internationally recognized cytotoxic hazard symbol.
-
The full chemical name: "this compound".
-
The primary hazard(s): "Toxic".
-
The date of accumulation.
-
The name of the principal investigator and laboratory information.
Decontamination and Spill Management Protocol
Any area or piece of equipment that comes into contact with this compound must be decontaminated.
Materials Needed:
-
Spill kit appropriate for chemical spills.
-
Deactivating solution (if one is known and validated) or a cleaning solution (e.g., 70% ethanol, followed by soap and water).
-
Absorbent pads.
-
Appropriate PPE.
Decontamination Procedure:
-
Wipe Surfaces: Thoroughly wipe down all surfaces (fume hood, benchtop, balance) with the cleaning solution. Work from the cleanest area to the most contaminated area.
-
Clean Equipment: Decontaminate non-disposable equipment by rinsing with a suitable solvent. Collect all rinsate as contaminated liquid waste.
-
Dispose of Cleaning Materials: All absorbent pads, wipes, and disposable PPE used during cleanup must be disposed of as contaminated solid waste.[1]
Spill Response:
-
Evacuate and Alert: Alert others in the area. If the spill is large or outside of a containment device, evacuate the immediate area.
-
Contain the Spill: Use absorbent pads from a spill kit to surround and cover the spill to prevent it from spreading.
-
Clean Up: Following your institution's spill cleanup procedure, carefully collect the absorbed material and any broken containers.
-
Dispose: Place all cleanup materials into the cytotoxic solid waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Final Disposal Workflow
The final disposal method for cytotoxic waste is typically high-temperature incineration, performed by a licensed hazardous waste management company.[2][4] Never dispose of this compound or its contaminated materials in the regular trash, biohazard bags (unless also designated for cytotoxic waste), or down the drain.[5]
The following diagram illustrates the decision-making process for proper waste stream management.
Caption: Waste disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
